5-NIdR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitroindolyl-2'-deoxyriboside (5-NIdR): Chemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analogue that has garnered significant interest for its potential as a chemosensitizer, particularly in the context of brain cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies associated with this compound. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for its synthesis and biological evaluation. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of its function and application.
Chemical Properties of this compound
This compound, also known as 5-nitro-1-(2-deoxy-β-D-ribofuranosyl)indole, is a hydrophobic, aromatic nucleoside analogue. Unlike natural nucleosides, this compound lacks hydrogen-bonding capabilities and instead relies on base-stacking interactions to stabilize DNA duplexes. This property allows it to function as a "universal base" analogue, capable of pairing with all four natural DNA bases with little discrimination.
| Property | Data |
| Full Name | 5-nitroindolyl-2'-deoxyriboside |
| Abbreviation | This compound |
| Molecular Formula | C₁₃H₁₄N₂O₅ |
| Molecular Weight | 282.26 g/mol |
| Structure | A 5-nitroindole moiety linked to a 2'-deoxyribose sugar. |
| Key Features | Hydrophobic and aromatic; lacks hydrogen-bonding donors/acceptors for base pairing; stabilizes DNA duplexes through enhanced stacking interactions.[1] |
| Stability | When incorporated into DNA, it provides good stability, with only a slight reduction in the melting temperature (Tm) of the duplex.[1][2] |
Table 1: Chemical and Physical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, similar to the synthesis of other nucleoside analogues. A general protocol is outlined below, based on methodologies for related compounds.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Glycosyl Donor: A protected 2-deoxyribose derivative, such as 1-chloro-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose, is prepared. This serves as the sugar backbone for the nucleoside.
-
Glycosylation: 5-nitroindole is coupled with the protected 2-deoxyribose derivative. This reaction is typically carried out in an organic solvent like acetonitrile, using a base such as sodium hydride to facilitate the formation of the N-glycosidic bond.
-
Deprotection: The protecting groups on the sugar moiety (e.g., toluoyl groups) are removed. This is often achieved by treatment with a base, such as sodium methoxide in methanol.
-
Purification: The final product, this compound, is purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure compound.
Mechanism of Action and Biological Activity
The biological significance of this compound lies in its ability to be converted intracellularly into its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a potent inhibitor of translesion DNA synthesis (TLS), a cellular mechanism that allows DNA replication to proceed across damaged DNA templates.
When used in combination with DNA-damaging chemotherapeutic agents such as temozolomide (TMZ), this compound potentiates their cytotoxic effects. TMZ methylates DNA, creating lesions that stall the replication fork. TLS polymerases are recruited to bypass these lesions, a process that can lead to drug resistance. 5-NITP is preferentially incorporated opposite these DNA lesions by certain TLS polymerases, but due to its unique structure, it terminates further DNA chain elongation. This leads to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis.
Key Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound, alone or in combination with other agents, on cancer cell lines such as U87MG glioblastoma cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, temozolomide, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound and temozolomide.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Culture and treat U87MG cells with this compound and/or temozolomide as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic
-
Annexin V-positive, PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative, PI-negative cells: Live
-
Conclusion
This compound is a promising synthetic nucleoside with a unique mechanism of action that makes it a valuable candidate for combination cancer therapy. Its ability to inhibit translesion DNA synthesis and thereby potentiate the effects of DNA-damaging agents like temozolomide offers a potential strategy to overcome drug resistance in aggressive cancers such as glioblastoma. The experimental protocols and conceptual frameworks provided in this guide are intended to support further research and development of this and similar compounds for therapeutic applications.
References
An In-depth Technical Guide to the Synthesis and Purification of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR), a modified nucleoside with significant potential in cancer therapy. This compound acts as an inhibitor of translesion DNA synthesis, a pathway often exploited by cancer cells to tolerate DNA damage induced by chemotherapeutic agents. This guide details the chemical synthesis, purification protocols, and relevant data for researchers working on the development of novel anticancer therapeutics.
Synthesis of this compound
The synthesis of this compound is achieved through the glycosylation of 5-nitroindole with a protected deoxyribose sugar, followed by deprotection to yield the final product. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole (this compound)
A common method for the synthesis of this compound involves the reaction of 5-nitroindole with an appropriately protected 2-deoxyribofuranosyl chloride.[1]
Step 1: Preparation of the 5-nitroindole anion
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 5-nitroindole in anhydrous acetonitrile.
-
Cool the suspension in an ice bath.
-
Add sodium hydride (NaH) portion-wise to the suspension with stirring. The reaction mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 5-nitroindole.
Step 2: Glycosylation
-
To the solution of the 5-nitroindole anion, add a solution of α-3,5-di-O-p-toluoyl-2-deoxyribofuranosyl chloride in anhydrous acetonitrile dropwise at room temperature.
-
Allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification of the Protected Nucleoside
-
Once the reaction is complete, filter the solution to remove any inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain a crude residue.
-
Purify the residue by silica gel column chromatography to yield the protected nucleoside, 1-(3,5-di-O-p-toluoyl-2-deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole.
Step 4: Deprotection
-
Dissolve the purified protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature overnight in a sealed vessel.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification of the crude this compound is critical to remove unreacted starting materials, by-products from the deprotection step, and any other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.
Experimental Protocol: Reverse-Phase HPLC Purification
Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively purified using a C18 column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set at a wavelength appropriate for 5-nitroindole (e.g., 260 nm or 328 nm).
-
-
Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is typically used. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which should be the this compound product.
-
Post-Purification Processing: Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the purified this compound as a solid.
Purification Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its incorporation into DNA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₅ | |
| Molecular Weight | 278.26 g/mol | |
| Appearance | White to beige powder | [2] |
| Purity (HPLC) | ≥98% | [2] |
| Solubility | DMSO: 2 mg/mL | [2] |
| Storage Temperature | -20°C to -10°C | [2] |
Table 2: Impact of this compound Incorporation on DNA Duplex Stability
The incorporation of this compound as a universal base can affect the thermal stability (melting temperature, Tₘ) of a DNA duplex.
| Oligonucleotide Sequence (17-mer) | Modification | Position of Modification | Unmodified Tₘ (°C) | Modified Tₘ (°C) | ΔTₘ (°C) |
| 5'-GTC GTC GAC GTC GAC GTC-3' | None | - | 72 | - | - |
| 5'-GTC GTC GAC GTC GAC GTX -3' | This compound | End | 72 | 70 | -2 |
| 5'-GTC GTC GAX GTC GAC GTC-3' | This compound | Middle | 72 | 67 | -5 |
Data synthesized from literature reports. The exact Tₘ values can vary based on buffer conditions and oligo concentration.[3]
Mechanism of Action: Inhibition of Translesion DNA Synthesis
This compound exerts its therapeutic effect by targeting translesion synthesis (TLS), a DNA damage tolerance mechanism. When cells are treated with DNA damaging agents like temozolomide (TMZ), they can form abasic sites and other lesions in their DNA. Specialized TLS polymerases can bypass these lesions, allowing the cell to continue replicating and survive, which contributes to drug resistance.
This compound is intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a chain terminator when incorporated by TLS polymerases opposite DNA lesions. This terminates DNA synthesis and leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.
Logical Relationship Diagram
Caption: Mechanism of this compound in inhibiting translesion synthesis.
This guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. Researchers can use this information to produce high-quality this compound for further investigation into its therapeutic potential.
References
The Core Mechanism of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) in DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside with significant potential in cancer therapy, particularly in sensitizing tumors to DNA damaging agents. This document details its molecular interactions within the DNA replication machinery, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its mechanism and associated experimental workflows.
Core Mechanism of Action of this compound
5-Nitroindolyl-2'-deoxyriboside (this compound) is a synthetic nucleoside analog that exerts its primary therapeutic effect by disrupting DNA replication, specifically in the context of DNA damage. Its mechanism is multifaceted, involving cellular activation, selective incorporation into damaged DNA, and subsequent chain termination, leading to replication stress and apoptotic cell death.
Cellular Uptake and Activation
Following administration, this compound is transported into the cell where it undergoes phosphorylation by cellular kinases to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). This conversion to its active triphosphate form is a prerequisite for its interaction with DNA polymerases.
Synergistic Action with DNA Damaging Agents
This compound demonstrates potent synergistic cytotoxicity when used in combination with DNA alkylating agents such as temozolomide (TMZ). TMZ methylates DNA, leading to the formation of various DNA adducts. A significant portion of these adducts, such as N7-methylguanine, can spontaneously depurinate, creating abasic (apurinic/apyrimidinic or AP) sites. These abasic sites are non-instructional lesions that pose a significant challenge to the DNA replication machinery.
Targeting Translesion Synthesis (TLS)
When a high-fidelity replicative DNA polymerase encounters an abasic site, it stalls. To overcome this blockage and complete DNA replication, cells employ a specialized class of low-fidelity DNA polymerases known as translesion synthesis (TLS) polymerases. These TLS polymerases, which include DNA polymerase η (eta), ι (iota), and κ (kappa), have a more open active site that can accommodate distorted DNA templates and insert a nucleotide opposite the lesion.
Selective Incorporation and Chain Termination
The triphosphate form of this compound, 5-NITP, is an excellent substrate for TLS polymerases when they encounter an abasic site. In fact, 5-NITP is incorporated opposite an abasic site with a catalytic efficiency that is approximately 1,000-fold higher than that of the natural nucleotide dATP. This preferential incorporation is a key aspect of its selective action against cells with high levels of DNA damage.
Crucially, once incorporated, 5-NITP acts as a chain terminator. The presence of the nitro-indole moiety prevents the DNA polymerase from adding the next nucleotide, effectively halting the extension of the DNA strand.
Induction of Replication Stress and Apoptosis
The chain termination caused by the incorporation of 5-NITP leads to the stalling of replication forks. This accumulation of stalled forks triggers a cellular state known as replication stress, which is characterized by the presence of single-stranded DNA and the activation of DNA damage response pathways. If the damage is extensive and cannot be repaired, this prolonged replication stress leads to the accumulation of double-strand breaks, S-phase cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative and qualitative data regarding the biochemical and cellular effects of this compound and its triphosphate form, 5-NITP.
| Parameter | Description | Value/Observation |
| 5-NITP Incorporation Efficiency | The relative efficiency of 5-NITP incorporation opposite an abasic site compared to the natural nucleotide dATP by TLS polymerases. | ~1,000-fold more efficient than dATP. |
| Inhibition Constants (Ki) for 5-NITP | The concentration of 5-NITP required to produce half-maximum inhibition of specific DNA polymerases. | Specific Ki values for individual human TLS polymerases are not available in the provided search results. |
| IC50 of this compound (Monotherapy) | The concentration of this compound that inhibits 50% of cancer cell growth when used alone. | This compound alone displays weak potency against brain cancer cells. Specific IC50 values are not detailed in the search results. |
| IC50 of this compound in Combination with Temozolomide (TMZ) | The concentration of this compound and TMZ that together inhibit 50% of cancer cell growth. | Sub-lethal doses of this compound and TMZ cause synergistic anti-cancer effects. Specific combined IC50 values are not provided in the search results. |
| Replication Fork Speed | The rate of DNA synthesis, typically measured in kilobases per minute (kb/min). | Treatment with agents that cause replication stress leads to a reduction in replication fork speed, observed as shortened DNA fiber tracts. Quantitative data on the specific reduction in kb/min caused by this compound is not available in the provided search results. |
| Apoptosis Induction | The level of programmed cell death induced by this compound in combination with TMZ. | Significantly higher levels of apoptosis are observed in cells treated with both this compound and TMZ compared to either agent alone. |
| Cell Cycle Arrest | The stage of the cell cycle at which cells accumulate after treatment. | Treatment with this compound and TMZ causes cancer cells to accumulate in the S-phase before undergoing apoptosis.[1] |
Experimental Protocols
DNA Fiber Analysis for Replication Fork Dynamics
This protocol is used to visualize and measure the dynamics of individual DNA replication forks at the single-molecule level.
Methodology:
-
Cell Culture and Labeling:
-
Plate cells at a density that allows for logarithmic growth.
-
Pulse-label the cells with a first thymidine analog, 5-Chloro-2'-deoxyuridine (CldU), at a concentration of 20-100 µM for 20-30 minutes. This will label the DNA synthesized during this period.
-
Wash the cells with pre-warmed media to remove the CldU.
-
Pulse-label the cells with a second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU), at a concentration of 100-250 µM for 20-30 minutes. If investigating the effect of this compound, it can be added along with the IdU. This will label the DNA synthesized in the subsequent period.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend a small number of cells (e.g., 2,500 cells) in 2 µL of PBS on a microscope slide.
-
Add 7 µL of a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) to the cell suspension.
-
Incubate for 2-5 minutes at room temperature to lyse the cells and release the DNA.
-
Tilt the slide at a 15-45 degree angle to allow the DNA to spread down the slide in a controlled manner.
-
-
Fixation and Denaturation:
-
Air-dry the slides completely.
-
Fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.
-
Air-dry the slides again.
-
Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.
-
Wash the slides extensively with PBS to neutralize the acid.
-
-
Immunostaining:
-
Block the slides with a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS and mount with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images of well-separated fibers.
-
Measure the length of the CldU (red) and IdU (green) tracts using image analysis software. The length in micrometers can be converted to kilobases (kb) using a conversion factor (e.g., 1 µm = 2.59 kb).
-
Replication fork speed is calculated by dividing the tract length (kb) by the labeling time (min).
-
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and treat with this compound, TMZ, the combination, or a vehicle control for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of a fluorescently conjugated Annexin V (e.g., FITC or APC) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in synergy with TMZ.
Experimental Workflow for DNA Fiber Analysis
Caption: Workflow for DNA Fiber Analysis.
References
The Early Discovery and Development of 5-Nitroindole Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel antiviral agents has led to the exploration of various nucleoside analogs that can interfere with viral replication. Among these, 5-nitroindole nucleosides have emerged as a promising class of compounds. Initially investigated for their properties as universal bases in molecular biology, their potential as antiviral agents has garnered significant attention. This technical guide provides an in-depth overview of the early discovery and development of 5-nitroindole nucleosides, focusing on their synthesis, biological activity, and mechanisms of action.
Early Discovery as a Universal Base
In the early 1990s, 5-nitroindole was identified as a superior "universal base" analog compared to its predecessor, 3-nitropyrrole. Universal bases are nucleotide analogs that can pair with all four natural DNA/RNA bases with little discrimination. Unlike natural bases that rely on hydrogen bonding, 5-nitroindole stabilizes the DNA duplex primarily through enhanced base-stacking interactions due to its larger aromatic surface area.[1] This property made it a valuable tool for various molecular biology applications, including degenerate PCR primers and probes for sequencing and studying protein-DNA interactions.[2]
Synthesis of 5-Nitroindole Nucleosides
The synthesis of 5-nitroindole nucleosides involves the coupling of the 5-nitroindole base with a protected sugar moiety, followed by deprotection and subsequent phosphorylation if the nucleotide form is desired.
Synthesis of 5-Nitroindole Base
One common method for synthesizing the 5-nitroindole base involves the nitration of an indole precursor. A laboratory-scale protocol is described as follows:
Experimental Protocol: Synthesis of 5-Nitroindole [3]
-
Nitration: To a solution of 2-sodium sulfonate-1-acetylindole (0.1 mol) in 100 ml of acetic acid in a 500 ml round-bottom flask, slowly add 19 ml of fuming nitric acid over 1 hour while maintaining the temperature at 12°C.
-
Quenching and Hydrolysis: After the reaction is complete, carefully pour the mixture into 250 ml of crushed ice. Subsequently, add 160 g of NaOH.
-
Heating and Isolation: Slowly raise the temperature to 70°C and maintain it for 20 hours.
-
Purification: Filter the resulting mixture, wash the solid with 2 x 100 ml of ice water, and dry to yield golden yellow crystals of 5-nitroindole. This method reports a yield of 90.1% with a purity of 98.5%.[3]
Synthesis of 5-Nitroindole Ribonucleoside and its Triphosphate
The synthesis of the 5-nitroindole ribonucleoside (compound 3 in the scheme below) and its subsequent phosphorylation to the triphosphate form (compound 5 ) is a key step in developing these molecules as antiviral agents. A representative reaction scheme is shown below.[4]
Reaction Scheme for the Synthesis of 5-Nitroindole Ribonucleoside and its Phosphorylated Analogs [4]
Caption: Synthesis of 5-nitroindole ribonucleoside and its phosphates.
Experimental Protocol: Synthesis of 5-Nitroindole Ribonucleoside (3) [4]
-
Chlorination of Ribose: Commercially available protected ribose (compound 9 ) is chlorinated using titanium tetrachloride (TiCl4) in dichloromethane (CH2Cl2).
-
Glycosylation: The resulting chlorinated ribose is then reacted with the sodium salt of 5-nitroindole (prepared by treating 5-nitroindole with sodium hydride) in acetonitrile (MeCN).
-
Deprotection: The protecting groups are removed by treating the product with ammonia in methanol (NH3/MeOH) in a sealed tube at 50°C to yield the 5-nitroindole ribonucleoside (compound 3 ).
Experimental Protocol: Synthesis of 5-Nitroindole Ribonucleoside Triphosphate (5) [4]
-
Phosphorylation: The 5-nitroindole ribonucleoside (3 ) is treated with phosphorus oxychloride (POCl3) in trimethyl phosphate ((CH3O)3P=O) in the presence of a proton sponge.
-
Pyrophosphate Addition: The resulting intermediate is then reacted with tributylammonium pyrophosphate in the presence of tributylamine (Bu3N) in dimethylformamide (DMF).
-
Hydrolysis: The reaction is quenched by hydrolysis with aqueous triethylammonium bicarbonate (TEAB) to yield the 5-nitroindole ribonucleoside triphosphate (5 ).
Synthesis of 5-Nitroindole-2'-Deoxyribonucleoside
The synthesis of the deoxyribo- analog follows a similar principle of glycosylation.
Experimental Protocol: Synthesis of 1-(2-deoxy-β-D-ribofuranosyl)-5-nitroindole [1]
-
Preparation of the Sodium Salt: 5-nitroindole is treated with an equivalent of sodium hydride in acetonitrile.
-
Glycosylation: A slight excess of α-3,5-di-O-p-toluoyl-2-deoxyribofuranosyl chloride is added to the solution of the sodium salt of 5-nitroindole.
-
Deprotection: The acyl protecting groups are removed with methanolic ammonia to give the free 2'-deoxyribonucleoside.
Antiviral Activity and Cytotoxicity
The antiviral potential of 5-nitroindole nucleosides has been primarily investigated against RNA viruses, with a notable study focusing on poliovirus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP) and the induction of "lethal mutagenesis."[4][5]
Quantitative Antiviral Data
The following table summarizes the key quantitative data from the early studies on the antiviral activity of 5-nitroindole ribonucleoside triphosphate against poliovirus.
| Compound | Target Enzyme/Virus | Assay Type | Kd,app (μM) | kpol (s-1) | Ki (μM) | Antiviral Activity (HeLa cells) | Reference |
| 5-Nitroindole Ribonucleoside Triphosphate (5) | Poliovirus 3Dpol | Primer-extension (dsRNA) | 9.9 ± 1.5 | 0.00136 ± 0.00006 | 30 | Substantial reduction in viral titer at 1 mM | [4] |
| 5-Nitroindole Ribonucleoside Diphosphate (6) | Poliovirus 3Dpol | Stopped-flow kinetics | n.d. | n.d. | 50 | Not reported | [4] |
| Ribavirin Triphosphate (RTP) | Poliovirus 3Dpol | Primer-extension/Stopped-flow | 496 ± 21 | 0.014 ± 0.001 | 150 | Substantial reduction in viral titer, ~5-fold less active than 3 + sulconazole | [4] |
n.d. = not determined
The 5-nitroindole ribonucleoside triphosphate (5 ) was found to be a more potent inhibitor of poliovirus RdRP than ribavirin triphosphate (RTP), as indicated by its lower Ki value.[4] In cell culture, the 5-nitroindole ribonucleoside (3 ) demonstrated a significant reduction in poliovirus titer.[4] Notably, its antiviral activity was magnified when co-administered with the cytochrome P-450 inhibitor sulconazole, suggesting that the metabolism of the nitroindole base may influence its efficacy.[4]
Mechanism of Action
The antiviral effects of 5-nitroindole nucleosides are attributed to two primary mechanisms: inhibition of viral RNA-dependent RNA polymerase (RdRP) and lethal mutagenesis.
Inhibition of Viral RNA-Dependent RNA Polymerase
Once inside the cell, 5-nitroindole nucleosides are phosphorylated to their triphosphate form. This active form then acts as a competitive inhibitor of the viral RdRP, binding to the active site and hindering the incorporation of natural nucleotides into the growing viral RNA chain. This leads to a halt in viral replication.[4]
Caption: Inhibition of viral RdRP by 5-nitroindole nucleoside triphosphate.
Lethal Mutagenesis
As a universal base analog, 5-nitroindole triphosphate can be incorporated into the viral genome opposite any of the four natural bases.[4] This incorporation introduces mutations into the viral RNA. During subsequent rounds of replication, the incorporated 5-nitroindole can then template the insertion of any of the natural bases, leading to an accumulation of mutations. This process, known as "error catastrophe" or lethal mutagenesis, drives the viral population to extinction due to the loss of genetic integrity.[4][5]
Caption: The process of lethal mutagenesis induced by 5-nitroindole nucleosides.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field.
Primer-Extension Assay for RdRP Activity[4]
This assay measures the incorporation of nucleotides into an RNA template by a viral RdRP.
-
Reaction Mixture: Prepare a reaction mixture containing the viral RdRP (e.g., poliovirus 3Dpol), a symmetrical primer/template RNA duplex, and the necessary buffers and salts.
-
Initiation: Initiate the reaction by adding the 5-nitroindole ribonucleoside triphosphate or a natural nucleotide triphosphate.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C for poliovirus 3Dpol).
-
Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography if a radiolabeled primer is used.
Stopped-Flow Kinetic Analysis of RdRP Inhibition[4]
This technique is used to measure the kinetics of enzyme inhibition in real-time.
-
Fluorescent Probe: Utilize a primer/template RNA duplex containing a fluorescent probe, such as 2-aminopurine, which changes its fluorescence upon nucleotide incorporation.
-
Reaction Setup: In a stopped-flow instrument, rapidly mix the solution containing the RdRP and the fluorescent RNA duplex with a solution containing the natural nucleotide substrate and the inhibitor (e.g., 5-nitroindole ribonucleoside triphosphate).
-
Data Acquisition: Monitor the change in fluorescence over time.
-
Data Analysis: Fit the kinetic data to a competitive inhibition model to determine the inhibition constant (Ki).
Caption: General workflow for the evaluation of 5-nitroindole nucleosides.
Conclusion and Future Directions
The early research into 5-nitroindole nucleosides has laid a strong foundation for their development as a novel class of antiviral agents. Their dual mechanism of action, combining potent inhibition of viral RdRP with the induction of lethal mutagenesis, makes them particularly attractive candidates for combating RNA viruses. The initial studies on poliovirus have demonstrated their potential, but further research is warranted to explore their efficacy against a broader range of viruses. Future work should focus on optimizing the structure of 5-nitroindole nucleosides to enhance their antiviral activity and selectivity, as well as to improve their pharmacokinetic properties. Comprehensive studies to determine their IC50 and CC50 values against a panel of clinically relevant viruses are essential for advancing these promising compounds towards clinical applications.
References
- 1. Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir reveals a second mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal mutagenesis of HIV with mutagenic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]
Biophysical Characterization of 5-Nitro-2'-deoxyriboside in DNA Duplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of 5-nitro-2'-deoxyriboside (5-NIdR), a non-canonical nucleoside analogue, when incorporated into DNA duplexes. This compound is of significant interest in molecular biology and drug development due to its unique characteristics as a universal base, primarily influencing duplex stability through enhanced base stacking interactions rather than hydrogen bonding. This document details the synthesis of the necessary phosphoramidite for its incorporation into oligonucleotides, provides a summary of its impact on DNA duplex thermodynamics, and outlines detailed experimental protocols for its characterization.
Introduction to 5-Nitro-2'-deoxyriboside (this compound)
5-Nitro-2'-deoxyriboside, often referred to as 5-nitroindole, is a synthetic analogue of natural nucleosides. Its defining feature is the 5-nitroindole moiety, a large, hydrophobic aromatic system. Unlike the canonical bases (adenine, guanine, cytosine, and thymine), this compound does not form specific hydrogen bonds with a complementary base. Instead, it stabilizes the DNA duplex by intercalating and stacking with adjacent base pairs. This property makes it a valuable tool as a "universal base" in applications such as degenerate primers for PCR and sequencing.[1][2]
Synthesis of this compound Phosphoramidite
The incorporation of this compound into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated solid-phase synthesizer.[3][4] The key starting material is the 5'-dimethoxytrityl-2'-deoxy-5-nitroindole-ribofuranosyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. While detailed custom synthesis protocols can vary, the general approach follows established methods for nucleoside modification and phosphitylation. Commercial availability of the this compound phosphoramidite simplifies its use in routine oligonucleotide synthesis.[5]
Data Presentation: Thermodynamic Characterization
The incorporation of this compound into DNA structures has a measurable impact on their thermodynamic stability. The primary method for quantifying this is through UV thermal denaturation studies to determine the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands. From the Tm, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived.
Studies on DNA hairpins containing 5-nitroindole have provided valuable insights into its energetic contributions. The following tables summarize key thermodynamic data from these studies.
Table 1: Melting Temperatures (Tm) of DNA Hairpins Containing 5-Nitroindole [6][7]
| Hairpin Construct | Tm (°C) |
| Control | 63.5 |
| N-A | 58.7 |
| N-N | 59.5 |
| T-N | 57.2 |
| T-N2-T | 66.2 |
| N4 | 67.8 |
| N represents 5-Nitroindole. Melting studies were conducted in a buffer containing 115 mM Na+. |
Table 2: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole (from Optical Melting) [6][7]
| Hairpin Construct | ΔH°vH (kcal/mol) | ΔS°vH (cal/mol·K) | ΔG°37 (kcal/mol) |
| Control | -49.2 | -133.2 | -9.6 |
| N-A | -42.8 | -115.4 | -7.0 |
| N-N | -44.5 | -120.3 | -7.2 |
| T-N | -41.3 | -111.4 | -6.6 |
| T-N2-T | -52.8 | -142.1 | -10.0 |
| N4 | -55.8 | -149.6 | -10.8 |
| vH denotes values derived from van't Hoff analysis of the melting curves. |
Table 3: Calorimetrically Determined Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole [6][7]
| Hairpin Construct | ΔH°Cal (kcal/mol) | ΔS°Cal (cal/mol·K) | ΔG°37,Cal (kcal/mol) |
| Control | -28.1 | -72.2 | -9.6 |
| N-A | -23.4 | -59.0 | -7.0 |
| N-N | -24.4 | -62.1 | -7.2 |
| T-N | -22.3 | -56.0 | -6.6 |
| T-N2-T | -28.9 | -73.6 | -10.0 |
| N4 | -30.0 | -76.1 | -10.8 |
| Cal denotes values obtained from Differential Scanning Calorimetry (DSC). |
Structural Characterization of this compound in DNA Duplexes
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural consequences of incorporating this compound into a DNA duplex. NMR studies have revealed that:
-
Stacking and Conformation: The 5-nitroindole moiety is well-stacked within the DNA double helix and adopts a standard anti conformation.[1][8]
-
No Hydrogen Bonding: As expected, there is no evidence of hydrogen bond formation between the 5-nitroindole base and the opposing nucleotide.[1]
-
Intercalation: The 5-nitroindole base intercalates between the opposing base and an adjacent Watson-Crick base pair.[1][8]
-
Dynamic Nature: Duplexes containing 5-nitroindole exist as a dynamic mixture of two different stacking configurations that exchange rapidly on the NMR chemical shift timescale. This dynamic behavior involves the opening of both the nitroindole and the opposing natural base towards the groove.[1][8]
-
Overall Duplex Integrity: Despite the presence of the non-canonical base, the overall B-form conformation of the DNA duplex is maintained.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate biophysical characterization of this compound-containing DNA duplexes.
Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for synthesizing oligonucleotides containing this compound using an automated DNA synthesizer.[3][4][9]
-
Reagents:
-
This compound-CE Phosphoramidite (e.g., from Glen Research)[5]
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
-
Procedure:
-
Synthesis: The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite cycle for each nucleotide addition in the 3' to 5' direction.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
-
UV Thermal Denaturation (Tm) Analysis
This protocol describes the determination of the melting temperature of a DNA duplex containing this compound.[10]
-
Instrumentation: UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Sample Preparation:
-
Anneal the this compound-containing oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 90°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare samples at a known concentration (e.g., 1-10 µM) in quartz cuvettes.
-
-
Data Acquisition:
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at the midpoint of the transition, which can be determined from the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°) can be derived by analyzing the shape of the melting curve or by performing concentration-dependent Tm measurements and creating a van't Hoff plot.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the overall conformation of the DNA duplex and to detect any structural perturbations caused by the this compound modification.[7]
-
Instrumentation: CD spectropolarimeter with a temperature-controlled cell holder.
-
Sample Preparation: Prepare the annealed DNA duplex in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.2) in a quartz CD cuvette.
-
Data Acquisition:
-
Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature.
-
A characteristic B-form DNA spectrum shows a positive peak around 275 nm and a negative peak around 245 nm.
-
-
Data Analysis: Compare the CD spectrum of the this compound-containing duplex to that of an unmodified control duplex to identify any significant changes in the helical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides high-resolution structural information on the this compound-containing DNA duplex in solution.[1][8]
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation:
-
Synthesize and purify the oligonucleotide, potentially with 13C or 15N isotopic labeling for more detailed analysis.
-
Dissolve the annealed duplex in an NMR buffer (e.g., 10 mM phosphate buffer, pH 6.8, in 90% H2O/10% D2O).
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy).
-
-
Data Analysis:
-
Assign the proton resonances to specific nucleotides in the sequence.
-
Use the through-space correlations from the NOESY spectra to determine internuclear distances.
-
These distance restraints are then used in computational modeling to generate a high-resolution 3D structure of the duplex.
-
Mandatory Visualizations
Caption: Experimental workflow for the biophysical characterization of this compound in DNA duplexes.
References
- 1. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
understanding the universal base properties of 5-NIdR
An In-Depth Technical Guide to the Universal Base Properties of 5-Nitro-1-(β-D-ribofuranosyl)indole (5-NIdR)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of a Universal Base
In the landscape of molecular biology and synthetic genetics, a "universal base" is a nucleoside analog that can be incorporated into DNA or RNA and pair with any of the canonical bases (Adenine, Guanine, Cytosine, and Thymine/Uracil) with minimal disruption to the duplex structure. These analogs are invaluable tools for a variety of applications, including degenerate PCR priming, sequencing, and the study of DNA-protein interactions.[1] The ideal universal base stabilizes the duplex primarily through non-specific interactions, such as base stacking, rather than specific hydrogen bonding patterns.[2]
5-Nitro-1-(β-D-ribofuranosyl)indole (this compound), the deoxyribonucleoside of 5-nitroindole, has emerged as one of the most effective and widely utilized universal base analogs.[1] Its superiority stems from its large, hydrophobic aromatic surface, which promotes strong stacking interactions within the DNA double helix, thereby compensating for the absence of hydrogen bonds.[3] This guide provides a comprehensive technical overview of the core properties of this compound, its mechanism of action, relevant quantitative data, and key experimental protocols for its study and application.
Core Properties and Mechanism of Universal Pairing
Unlike natural nucleobases that rely on a precise system of hydrogen bond donors and acceptors for pairing (Watson-Crick pairing), 5-nitroindole functions on a different principle. Its universal pairing capability is attributed to the following core properties:
-
Enhanced Base Stacking: The large aromatic surface area and hydrophobicity of the 5-nitroindole moiety lead to favorable π-stacking interactions with adjacent bases in the DNA duplex. These stacking forces are the primary source of duplex stabilization.[3]
-
Absence of Hydrogen Bonding: 5-nitroindole lacks the functional groups necessary to form hydrogen bonds with any of the four natural bases. This lack of specific interaction is crucial for its ability to pair indiscriminately.[2]
-
Structural Integration: Nuclear Magnetic Resonance (NMR) studies have demonstrated that 5-nitroindole is fully integrated and stacked within the DNA duplex, adopting a standard anti conformation that ensures good overlap with its neighbors and maintains the overall B-form DNA structure.[4] Instead of pairing directly, it effectively intercalates between the opposing base and an adjacent base pair.[4]
Comparative studies have shown that 5-nitroindole is superior to other universal base analogs, such as 3-nitropyrrole, as it is significantly less destabilizing to the DNA duplex, especially when multiple substitutions are made.[5]
Quantitative Data
Thermodynamic Stability
The effect of incorporating 5-nitroindole into DNA has been quantified using thermal melting studies and differential scanning calorimetry (DSC). The data reveals that while substitutions in the duplex stem can be destabilizing, incorporating 5-nitroindole into loop regions can enhance stability compared to a control hairpin.[6]
Table 1: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole Data from melting studies of DNA hairpins with a 6 bp stem and a four-base loop in buffer containing 115 mM Na⁺. "N" represents 5-Nitroindole.[1][6]
| Hairpin Construct (Loop/Stem) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| Control (TCTC loop) | 69.3 | -48.1 | -140.3 | -4.6 |
| NNNN (loop) | 74.3 | -46.5 | -133.4 | -6.8 |
| T-N-T-N (loop) | 71.0 | -45.1 | -130.3 | -6.5 |
| N-N (stem) | 65.0 | -42.5 | -125.7 | -4.0 |
| N-A (stem mismatch) | 64.0 | -41.0 | -121.5 | -3.8 |
| T-N (stem mismatch) | 62.1 | -38.9 | -115.8 | -3.6 |
DNA Polymerase Kinetics
The "universality" of this compound can be quantified by examining the kinetics of DNA polymerases as they interact with it. This involves two scenarios: 1) incorporation of a natural dNTP opposite a 5-nitroindole in the template strand, and 2) incorporation of 5-nitroindole triphosphate (5-NITP) opposite a natural base in the template.
Studies show that while 5-NITP acts as a universal nucleotide, being incorporated opposite all four natural bases with similar (though reduced) efficiencies, the reverse reaction is not as efficient.[2] Natural nucleotides are generally incorporated poorly opposite a templating 5-nitroindole.[2]
Table 2: Steady-State Kinetics of dNMP Incorporation Opposite this compound by Klenow Fragment (exo⁻) Data for single nucleotide incorporation opposite 5-Nitroindole (5-Ni) or Thymine (T) as a control.[5]
| Templating Base | Incoming dNTP | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
| 5-Ni | dATP | 0.0035 | 1.8 | 0.0019 |
| 5-Ni | dGTP | 0.0021 | 1.6 | 0.0013 |
| 5-Ni | dCTP | 0.0028 | 2.5 | 0.0011 |
| 5-Ni | dTTP | 0.0024 | 1.9 | 0.0013 |
| T (Control) | dATP | 0.45 | 0.28 | 1.6 |
Table 3: Steady-State Kinetics of 5-NITP Incorporation Opposite Natural Bases Data for incorporation by exonuclease-deficient bacteriophage T4 DNA polymerase.[7]
| Templating Base | Incoming NTP | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| A | 5-NITP | 0.03 | 1200 | 2.5 x 10¹ |
| G | 5-NITP | 0.02 | 1100 | 1.8 x 10¹ |
| C | 5-NITP | 0.06 | 1700 | 3.5 x 10¹ |
| T | 5-NITP | 0.03 | 1400 | 2.1 x 10¹ |
| Abasic Site | 5-NITP | 6.8 | 3200 | 2.1 x 10³ |
Therapeutic Application: Inhibition of Translesion Synthesis
Beyond its role as a universal base, this compound has shown significant promise as a therapeutic agent, particularly in oncology. When used in combination with DNA alkylating agents like temozolomide (TMZ), this compound acts as a potent sensitizer.
The mechanism involves the inhibition of translesion synthesis (TLS), a DNA damage tolerance pathway that cancer cells use to replicate past chemotherapy-induced lesions. The process is as follows:
-
DNA Damage: TMZ induces DNA lesions, such as O⁶-methylguanine.
-
Metabolic Activation: Inside the cell, this compound is phosphorylated to its triphosphate form, 5-NITP.
-
Polymerase Inhibition: During DNA replication, specialized TLS polymerases are recruited to bypass the TMZ-induced lesion. However, 5-NITP acts as a potent inhibitor of these polymerases.
-
Replication Fork Stall: The inability to bypass the lesion leads to a stalled replication fork, causing an accumulation of cells in the S-phase of the cell cycle.
-
DNA Breaks and Apoptosis: The stalled fork ultimately collapses, leading to double-strand DNA breaks and the induction of apoptosis (programmed cell death).
This synergistic action, where TMZ creates the damage and this compound prevents its repair or bypass, leads to complete tumor regression in preclinical models of glioblastoma.
References
- 1. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replication of a Universal Nucleobase Provides Unique Insight into the Role of Entropy During DNA Polymerization and Pyrophosphorolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Role of 5-NIdR in Inhibiting Translesion DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of DNA Damage and the Role of Translesion Synthesis
DNA is constantly under assault from both endogenous and exogenous agents, leading to various forms of damage. To maintain genomic integrity, cells have evolved a complex network of DNA repair mechanisms. However, when the replication fork encounters a lesion that cannot be repaired in time, a DNA damage tolerance (DDT) pathway known as translesion synthesis (TLS) is activated.[1][2] TLS employs specialized, low-fidelity DNA polymerases to replicate across the damaged template, preventing replication fork collapse and cell death.[2][3]
While essential for cell survival, TLS is an error-prone process that can introduce mutations, contributing to genetic instability and the development of cancer.[1][3] Furthermore, cancer cells often exploit TLS to bypass DNA lesions induced by genotoxic chemotherapies, leading to drug resistance.[2][3] This makes the TLS pathway a compelling target for anticancer therapies.
A key player in TLS is the REV1 protein, a member of the Y-family of DNA polymerases.[1][4] REV1 has a dual function: it possesses dCMP transferase activity to bypass certain lesions and acts as a scaffold to recruit other TLS polymerases, such as POLη, POLι, POLκ, and POLζ, to the site of damage.[1][3][5] Given its central role, inhibiting REV1 and the broader TLS pathway has emerged as a promising strategy to enhance the efficacy of DNA-damaging cancer treatments.[2][6] This guide focuses on 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a non-natural nucleoside designed to inhibit translesion DNA synthesis.[7][8]
Mechanism of Action of this compound
This compound is a prodrug that, once inside the cell, is converted to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[7][9] 5-NITP acts as a potent inhibitor of several human DNA polymerases involved in replicating damaged DNA.[7][8][9]
The primary mechanism of this compound is to act as a chain terminator during TLS.[7] When a DNA polymerase encounters a lesion, such as an abasic site generated by chemotherapeutic agents like temozolomide (TMZ), it may attempt to insert a nucleotide opposite the damage.[7] Biochemical studies have shown that 5-NITP is efficiently and selectively incorporated opposite abasic sites by multiple DNA polymerases, including both high-fidelity replicative polymerases (pol δ and pol ε) and specialized TLS polymerases (pol η and pol ι).[7] In fact, 5-NITP is utilized approximately 1,000-fold more efficiently than the natural nucleotide dATP at abasic sites.[7]
Despite its efficient incorporation, 5-NITP is refractory to further elongation.[7] Once incorporated, it blocks the polymerase from adding subsequent nucleotides, effectively terminating DNA synthesis. This leads to the stalling of the replication fork, the accumulation of single-strand DNA, and the activation of the DNA damage response, ultimately inducing apoptosis.[7][10] By inhibiting the bypass of chemotherapy-induced lesions, this compound prevents the mutagenic repair that can lead to drug resistance and sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents.[2][7]
Quantitative Analysis of this compound's Effects
The efficacy of this compound, both alone and in combination with DNA-damaging agents, has been quantified in various biochemical and cell-based assays. The data consistently demonstrates its ability to synergize with chemotherapies like temozolomide (TMZ).
| Parameter | Cell Line | Treatment | Value/Effect | Reference |
| Apoptosis Induction | U87 Glioblastoma | 100 µM TMZ | 4.2 ± 0.2% pATM positive cells | [7] |
| U87 Glioblastoma | 100 µg/mL this compound | 4.5 ± 0.2% pATM positive cells | [7] | |
| U87 Glioblastoma | 100 µM TMZ + 100 µg/mL this compound | 14.8 ± 0.5% pATM positive cells | [7] | |
| Double-Strand Breaks (DSBs) | U87 Glioblastoma | 100 µM TMZ | 1.1 ± 0.1% DSBs | [7] |
| U87 Glioblastoma | 100 µg/mL this compound | 1.1 ± 0.3% DSBs | [7] | |
| U87 Glioblastoma | 100 µM TMZ + 100 µg/mL this compound | 5.2 ± 0.3% DSBs | [7] | |
| Tumor Growth in vivo | Murine Xenograft (Glioblastoma) | TMZ alone | Delayed tumor growth | [7][10] |
| Murine Xenograft (Glioblastoma) | TMZ + this compound | Complete tumor regression | [7][9][10] | |
| Synergistic Cell Killing | Acute Lymphoblastic Leukemia (ALL) | TMZ + sub-lethal 3-Eth-5-NIdR | Synergistic increase in cell death | [11] |
| Abasic Site Increase | Cancer cells | TMZ + 3-Eth-5-NIdR | 35% increase in abasic sites | [12] |
Note: 3-Eth-5-NIdR is a derivative of this compound used in some studies, which functions via the same chain-termination mechanism.[11][12]
Key Experimental Methodologies
The characterization of this compound's activity relies on a combination of biochemical and cellular assays. Below are protocols for two fundamental experiments used to evaluate TLS inhibitors.
DNA Polymerase Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of a DNA polymerase to incorporate nucleotides opposite a specific DNA lesion and the inhibitory effect of an analog like 5-NITP.
Objective: To determine the efficiency of 5-NITP incorporation and its effect on chain elongation by a specific DNA polymerase.
Materials:
-
Purified human DNA polymerase (e.g., pol η, pol δ)
-
Oligonucleotide primer-template DNA construct containing a site-specific lesion (e.g., an abasic site analog)
-
Radiolabeled or fluorescently labeled primer
-
Natural dNTPs (dATP, dGTP, dCTP, dTTP)
-
5-NITP
-
Reaction buffer (containing MgCl₂, Tris-HCl, DTT, BSA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Protocol:
-
Reaction Setup: Prepare reaction mixtures on ice. To the reaction buffer, add the primer-template DNA, the specific DNA polymerase, and the desired concentrations of dNTPs and/or 5-NITP.
-
Initiate Reaction: Transfer the reaction tubes to a 37°C water bath to start the reaction.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10 minutes) and quenched by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).
-
Denaturation: Heat the quenched samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a high-resolution denaturing polyacrylamide gel. Run the gel until the primer and extension products are well-separated.
-
Visualization: Dry the gel and expose it to a phosphor screen or scan on a fluorescence imager.
-
Analysis: Quantify the intensity of the bands corresponding to the unextended primer and the extension products. The product band representing 5-NITP incorporation followed by a halt in extension demonstrates chain termination. Kinetic parameters (k_cat, K_m) can be calculated to compare the efficiency of 5-NITP incorporation versus natural dNTPs.[7]
Cellular Apoptosis Assay (Flow Cytometry)
This cell-based assay is used to quantify the level of apoptosis (programmed cell death) induced by treatment with this compound in combination with a DNA-damaging agent.
Objective: To measure the synergistic effect of this compound and a chemotherapeutic agent (e.g., TMZ) on the induction of apoptosis in cancer cells.
Materials:
-
Cancer cell line (e.g., U87 glioblastoma)
-
Cell culture medium and supplements
-
This compound
-
DNA-damaging agent (e.g., Temozolomide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding: Plate cancer cells in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with vehicle (DMSO), this compound alone, TMZ alone, or a combination of this compound and TMZ for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment condition. A significant increase in the apoptotic population in the combination treatment compared to single agents indicates synergy.[10]
-
Cellular Effects and Therapeutic Potential
The inhibition of TLS by this compound translates into significant anti-cancer effects at the cellular and organismal level.
-
S-Phase Arrest: By blocking replication past DNA lesions, the combination of this compound and TMZ causes cancer cells to accumulate in the S-phase of the cell cycle before undergoing apoptosis.[10]
-
Increased DNA Damage Signaling: The treatment leads to a significant increase in markers of DNA damage and replication stress, such as phosphorylated ATM (pATM) and double-strand breaks (DSBs).[7]
-
Synergistic Cytotoxicity: this compound synergizes with DNA-alkylating agents like TMZ to increase apoptosis in tumor cells.[7][9] This synergistic effect allows for potentially lower, less toxic doses of the chemotherapeutic agent to be used.
-
Overcoming Chemoresistance: Since TLS is a major mechanism of resistance to DNA-damaging drugs, this compound has the potential to re-sensitize resistant tumors to therapy.[2]
-
In Vivo Efficacy: In preclinical murine xenograft models of glioblastoma, the combination of TMZ and this compound resulted in complete tumor regression, a dramatic improvement over the delayed growth seen with TMZ alone.[7][9][10]
-
Favorable Safety Profile: Importantly, exploratory toxicology studies have shown that high doses of this compound do not produce the side effects commonly associated with conventional nucleoside analogs, likely because its action is highly selective for the replication of damaged DNA.[7][9]
Conclusion
This compound represents a novel and promising strategy in cancer therapy. By selectively inhibiting the translesion synthesis pathway, it acts as a potent chemosensitizer, enhancing the efficacy of DNA-damaging agents like temozolomide. Its mechanism as a chain terminator that is preferentially incorporated at sites of DNA damage provides a clear biochemical basis for its synergistic effects. Preclinical data demonstrating complete tumor regression in glioblastoma models with a favorable safety profile underscores its significant therapeutic potential.[7][9] For drug development professionals, this compound and other TLS inhibitors offer a clear path toward overcoming chemoresistance and improving outcomes for patients with aggressive cancers.
References
- 1. Frontiers | REV1: A novel biomarker and potential therapeutic target for various cancers [frontiersin.org]
- 2. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rev1-Polζ Translesion Synthesis Mutasome: Structure, Interactions and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rev1 translesion synthesis polymerase has multiple distinct DNA binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rev1 promotes replication through UV lesions in conjunction with DNA polymerases η, ι, and κ but not DNA polymerase ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are REV1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 11. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
The Nucleoside Analog 5-NIdR: A Potent Chain-Terminating Inhibitor of DNA Polymerase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of 5-Nitro-2'-deoxyuridine (5-NIdR) on DNA polymerase activity. This compound, a synthetic nucleoside analog, demonstrates significant potential as a therapeutic agent, particularly in oncology, by sensitizing cancer cells to DNA-damaging agents. This document details the molecular mechanism of action, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows involved.
Core Mechanism of Action: Chain Termination of Translesion Synthesis
This compound exerts its primary effect after intracellular conversion to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP functions as a potent inhibitor of several human DNA polymerases, with a particularly strong impact on those involved in translesion synthesis (TLS). TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass lesions in the DNA, a process often hijacked by cancer cells to survive chemotherapy.
The primary mechanism of action involves the following steps:
-
Cellular Uptake and Phosphorylation: this compound, as a nucleoside analog, is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.
-
Competition with Natural Nucleotides: 5-NITP acts as a substrate analog for DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent DNA strand.
-
Preferential Incorporation at Lesion Sites: 5-NITP is efficiently and selectively incorporated opposite non-instructional DNA lesions, such as abasic sites. These sites are a common form of DNA damage induced by alkylating agents like temozolomide (TMZ).
-
Chain Termination: Upon incorporation, 5-NITP acts as a chain terminator because it lacks the necessary 3'-hydroxyl group for the formation of a phosphodiester bond with the subsequent nucleotide. This halts DNA synthesis.
-
Induction of DNA Damage Response and Apoptosis: The stalled replication forks and accumulation of single-strand DNA breaks trigger the DNA damage response (DDR) pathway, primarily through the activation of Ataxia Telangiectasia Mutated (ATM) kinase. This signaling cascade ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.
By inhibiting TLS, this compound prevents cancer cells from repairing or tolerating the DNA damage caused by chemotherapeutic agents, thereby synergistically enhancing their cytotoxic effects.
Quantitative Data on this compound's Effect on DNA Polymerase Activity and Cell Viability
The inhibitory potential of this compound and its active form, 5-NITP, has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data regarding its efficiency of incorporation by DNA polymerases and its impact on the viability of glioblastoma cell lines, particularly in combination with temozolomide (TMZ).
Table 1: Kinetic Parameters for 5-NITP Incorporation by Human DNA Polymerase η
| Substrate | Template Base | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) |
| 5-NITP | Abasic Site | Data not available | Data not available | Reported to be ~1,000-fold more efficient than dATP |
| dATP | Abasic Site | Data not available | Data not available | Baseline |
Table 2: IC50 Values for Temozolomide (TMZ) in Human Glioblastoma Cell Lines
| Cell Line | Treatment Duration | Median IC50 (µM) | IC50 Range (µM) |
| U87 | 24 hours | 123.9 | 75.3 - 277.7[1] |
| U87 | 48 hours | 223.1 | 92.0 - 590.1[1] |
| U87 | 72 hours | 230.0 | 34.1 - 650.0[1] |
| U87MG | 72 hours | ~200 | Not specified[2] |
| A172 | 72 hours | ~200-400 | Not specified[2] |
| T98G | 72 hours | >400 | Not specified[2] |
Note: IC50 values for this compound as a single agent and Combination Index (CI) values for the synergistic effect with TMZ are not available in the public domain and would require dedicated experimental determination.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on DNA polymerase activity and cancer cell viability.
DNA Polymerase Chain Termination Assay
This assay is designed to measure the incorporation of 5-NITP and its chain-terminating effect on DNA synthesis by a specific DNA polymerase.
Materials:
-
Purified human DNA polymerase (e.g., DNA Polymerase η)
-
Custom synthesized oligonucleotides:
-
5'-fluorescently labeled primer
-
Template strand containing a site-specific abasic site analog (e.g., tetrahydrofuran)
-
-
5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP) of high purity
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Stop Solution (95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (15-20%)
-
Tris-Borate-EDTA (TBE) buffer
-
Fluorescence gel imager
Procedure:
-
Primer-Template Annealing:
-
Mix the fluorescently labeled primer and the template containing the abasic site in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare reaction mixtures in separate tubes on ice. A typical 20 µL reaction would include:
-
Reaction Buffer (1X final concentration)
-
Annealed primer-template DNA (e.g., 100 nM final concentration)
-
DNA Polymerase (e.g., 10 nM final concentration)
-
Varying concentrations of 5-NITP or dATP (e.g., 0.1, 1, 10, 100 µM)
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the DNA polymerase to the reaction mixtures.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined time course (e.g., 5, 15, 30 minutes).
-
-
Termination:
-
Stop the reactions by adding an equal volume of Stop Solution.
-
-
Denaturation and Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the desired separation of DNA fragments is achieved.
-
-
Visualization and Analysis:
-
Visualize the fluorescently labeled DNA fragments using a gel imager.
-
The appearance of a band corresponding to the size of the primer plus the incorporated 5-NITP, with no further extension, indicates chain termination. The intensity of this band relative to the unextended primer can be quantified to determine the efficiency of incorporation.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and/or TMZ.
Materials:
-
Human glioblastoma cell lines (e.g., U87, A172, SW1088)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Temozolomide (TMZ)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and TMZ, both alone and in combination, in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each treatment condition. For combination treatments, a Combination Index (CI) can be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Human glioblastoma cell lines
-
This compound and TMZ
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound, TMZ, or the combination for a specified time (e.g., 48-72 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cells are categorized as:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
-
Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human glioblastoma cell lines
-
This compound and TMZ
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is expected with this compound and TMZ treatment.
-
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.
Figure 1. Mechanism of this compound induced chain termination and apoptosis.
Figure 2. PCNA-mediated polymerase switching during translesion synthesis.
Figure 3. Workflow for the DNA polymerase chain termination assay.
Conclusion
This compound represents a promising strategy for enhancing the efficacy of DNA-damaging chemotherapeutics. Its mechanism of action, centered on the chain-terminating inhibition of DNA polymerases involved in translesion synthesis, provides a clear rationale for its synergistic effects with agents like temozolomide. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound and similar nucleoside analogs in the development of novel cancer therapies. Further studies are warranted to elucidate the precise kinetic parameters of 5-NITP with a broader range of DNA polymerases and to establish a comprehensive profile of its synergistic interactions with other anticancer agents in various cancer models.
References
Methodological & Application
Application Notes and Protocols for the Use of 5-NIdR as a Universal Base in PCR Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-1H-indol-2-yl-2'-deoxyriboside (5-NIdR) is a universal base analog used in polymerase chain reaction (PCR) primers to address sequence ambiguities or to target a range of related sequences. Unlike standard DNA bases that rely on hydrogen bonding for pairing, this compound stabilizes the DNA duplex primarily through base-stacking interactions.[1] This property allows it to pair with any of the four canonical DNA bases (A, T, C, and G) with minimal bias, making it a valuable tool in various molecular biology applications.
These application notes provide a comprehensive guide to the use of this compound in PCR, including its advantages, limitations, and key considerations for experimental design. Detailed protocols for standard PCR and an application in Single Nucleotide Polymorphism (SNP) detection are also provided, along with quantitative data to inform experimental strategy.
Application Notes
Advantages of Using this compound
-
Universal Pairing: this compound can substitute for any of the four standard bases, which is particularly useful when the target sequence is unknown or variable.
-
Enhanced Duplex Stability: Due to its superior base-stacking properties, this compound generally forms more stable duplexes compared to other universal bases like 3-nitropyrrole.[1] This can be advantageous when designing primers for GC-poor regions.
-
Reduced Primer Degeneracy: Incorporating this compound at degenerate positions can reduce the complexity of primer mixtures, simplifying synthesis and downstream analysis.
Limitations and Considerations
-
Reduced PCR Efficiency with Dispersed Substitutions: The introduction of multiple, dispersed this compound bases within a primer can significantly decrease PCR efficiency.[2] It is recommended to limit the number of substitutions to a small number to maintain robust amplification.[2]
-
Positional Effects: The location of the this compound substitution is critical. Placing it within the first 7-8 bases from the 3'-end of the primer can inhibit PCR.[1] The 3'-end is crucial for polymerase recognition and extension.
-
Consecutive Substitutions are Tolerated: In contrast to dispersed substitutions, primers containing up to four consecutive this compound substitutions in the middle or at the 5'-end have been shown to perform well in PCR and DNA sequencing.[2]
-
Comparison to Hypoxanthine (Inosine): For applications requiring a high number of substitutions at degenerate codon positions, hypoxanthine (the nucleobase of inosine) has been found to be more effective than this compound.[2]
Data Presentation
The following tables summarize the available data on the performance of primers containing this compound.
Table 1: Comparative Melting Temperature (Tm) of Primers with Universal Base Substitutions
| Primer Modification | Number of Substitutions | Universal Base | Melting Temperature (Tm) in PCR Buffer (°C) |
| Unmodified Control | 0 | - | 68 |
| Single Dispersed | 1 | This compound | 65 |
| Double Dispersed | 2 | This compound | 61 |
| Four Consecutive | 4 | This compound | 56 |
| Single Dispersed | 1 | 3-Nitropyrrole | 60 |
| Double Dispersed | 2 | 3-Nitropyrrole | 51 |
| Six Dispersed | 6 | Hypoxanthine | 58 |
Data adapted from Loakes, D. et al. (1995). Nucleic Acids Research, 23(13), 2361–2366.
Table 2: Semi-Quantitative PCR Performance with this compound Substitutions
| Primer Description | Universal Base | PCR Product Yield |
| Unmodified Primer | - | +++ (High) |
| Single dispersed this compound | This compound | +++ (High) |
| Two dispersed this compound | This compound | ++ (Moderate) |
| Four dispersed this compound | This compound | + (Low) |
| Six dispersed this compound | This compound | - (No product) |
| Four consecutive this compound | This compound | +++ (High) |
| Six substitutions | Hypoxanthine | +++ (High) |
Performance based on gel electrophoresis analysis from Loakes, D. et al. (1995). Nucleic Acids Research, 23(13), 2361–2366.
Experimental Protocols
Protocol 1: Standard PCR Using Primers Containing this compound
This protocol provides a starting point for performing PCR with primers incorporating this compound. Optimization of annealing temperature and component concentrations may be necessary for specific primer-template systems.
1. Primer Design:
-
Position this compound substitutions at least 8 bases away from the 3'-end.
-
For multiple substitutions, consider a contiguous block of up to four this compound bases in the middle or at the 5'-end of the primer.
-
Use standard primer design software to check for potential hairpins, self-dimers, and hetero-dimers.
-
Calculate the theoretical Tm of the modified primer. Note that standard calculators may not be accurate for universal bases; empirical optimization of the annealing temperature is recommended.
2. PCR Reaction Setup (50 µL):
| Component | Final Concentration | Volume |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM | 1 µL |
| Forward Primer (10 µM) | 0.5 µM | 2.5 µL |
| Reverse Primer (10 µM) | 0.5 µM | 2.5 µL |
| MgCl₂ (25 mM) | 1.5 mM | 3 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 units | 0.25 µL |
| Template DNA | 1-100 ng | 1 µL |
| Nuclease-free Water | - | to 50 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 50-60°C* | 30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | 30-35 |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
* Annealing Temperature Optimization: It is highly recommended to perform a gradient PCR to determine the optimal annealing temperature. Start with a range of 5-10°C below the calculated Tm of the primer with the lowest Tm.
4. Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A successful reaction should yield a single band of the expected size.
Protocol 2: Application in Allele-Specific PCR for SNP Detection
This protocol outlines the use of a this compound-containing primer as a "universal" primer in combination with allele-specific primers for SNP genotyping.
1. Primer Design:
-
Allele-Specific Primers (AS-Fwd1 and AS-Fwd2): Design two forward primers that differ at their 3'-most nucleotide, corresponding to the two SNP alleles.
-
Universal Reverse Primer (Rev-5NIdR): Design a reverse primer that binds to a conserved region downstream of the SNP. If there is sequence variability in the binding site of the reverse primer across different samples or related targets, a this compound can be incorporated at the ambiguous position(s).
2. PCR Reaction Setup (two reactions per sample):
-
Reaction 1 (Allele 1): AS-Fwd1 + Rev-5NIdR
-
Reaction 2 (Allele 2): AS-Fwd2 + Rev-5NIdR
Use the same component concentrations as in Protocol 1.
3. Thermal Cycling Conditions:
Use the same thermal cycling conditions as in Protocol 1. The annealing temperature should be optimized to ensure high specificity of the allele-specific primers.
4. Analysis:
-
Analyze the PCR products from both reactions for each sample on an agarose gel.
-
Homozygous Allele 1: A band will be present only in Reaction 1.
-
Homozygous Allele 2: A band will be present only in Reaction 2.
-
Heterozygous: Bands will be present in both Reaction 1 and Reaction 2.
Mandatory Visualization
References
Application Notes and Protocols for 5-Nitroindole-2'-deoxyriboside (5-NIdR) in DNA Sequencing and Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole-2'-deoxyriboside (5-NIdR) is a synthetic analogue of natural nucleosides that has proven to be a versatile tool in molecular biology, particularly in the fields of DNA sequencing and hybridization.[1] Its defining feature is its function as a "universal base." Unlike the canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine), which form specific hydrogen bonds, this compound lacks hydrogen-bonding donors. Instead, it stabilizes the DNA duplex primarily through hydrophobic and base-stacking interactions.[1][2] This unique characteristic allows it to pair with any of the four natural bases with minimal discrimination, making it an invaluable component in various advanced applications.[1][3] Comparative studies have shown that the 5-nitroindole derivative is superior to other universal base analogues like 3-nitropyrrole, providing greater duplex stability, even with multiple substitutions.[2][3]
These application notes provide a comprehensive overview of the use of this compound, including detailed protocols for its incorporation into primers for Sanger sequencing and Polymerase Chain Reaction (PCR), as well as its use in hybridization probes.
Application Notes
DNA Sequencing with Universal Primers
The primary application of this compound in DNA sequencing is its role as a universal base in primers.[1][2] This is particularly advantageous in scenarios where the DNA template sequence is unknown, mixed, or degenerate.
-
Sequencing of Mixed or Unknown Templates : When the nucleotide at a specific position in a DNA template is heterogeneous or unknown, a primer containing this compound at that position can effectively initiate the sequencing reaction.[1] This allows for the sequencing of a population of DNA molecules with sequence variability at the priming site.
-
Sanger Sequencing : In dideoxy DNA sequencing, primers containing this compound can be used to sequence regions downstream of a variable sequence. The universal base circumvents the need for a specific primer sequence, which might not be known.[4]
Degenerate PCR
In many applications, such as cloning homologous genes from different species or identifying members of a gene family, the target DNA sequence exhibits variability. Degenerate primers, which are mixtures of oligonucleotides with different bases at the variable positions, are typically used.
-
Simplified Primer Design : Incorporating this compound at positions of degeneracy simplifies primer design by eliminating the need for a complex mixture of primers.[1]
-
Improved Amplification Efficiency : While multiple substitutions can reduce PCR efficiency, primers with up to four consecutive this compound substitutions have been shown to perform well in PCR and sequencing reactions.[4][5] This makes this compound a more effective solution than using a highly degenerate primer pool, which can lead to non-specific amplification.
DNA Hybridization and Probes
This compound is also a valuable component of oligonucleotide probes used in various hybridization-based assays.
-
Probes for Multiple Targets : Probes containing this compound can be designed to recognize and bind to multiple target sequences that have variability at the probe-binding site.[1] This is useful in applications like microbial species identification, where target regions (e.g., rRNA) can have sequence variations.[2]
-
Enhanced Stability : The strong stacking interactions of this compound can enhance the stability of the DNA duplex.[2] When incorporated as a pendant base at the 5' or 3'-ends of strands, it markedly enhances duplex stability.
Labeling and Detection of Oligonucleotides
The 5'-triphosphate of this compound (5-NITP) is an effective substrate for the enzyme terminal deoxynucleotidyl transferase (TdT). This property can be exploited for non-radioactive labeling of DNA probes.
-
Enzymatic Tailing : TdT can add a tail of this compound residues to the 3'-end of a DNA strand.
-
Immunodetection : An antibody that specifically recognizes 5-nitroindole can then be used to detect the tailed DNA probe, both in single-stranded form and after hybridization to a target sequence.[6] This provides a novel and sensitive method for nucleic acid probe detection.[6]
Quantitative Data
The performance of this compound in DNA duplexes has been quantitatively assessed, particularly concerning its effect on thermal stability.
Table 1: Effect of this compound on DNA Duplex Melting Temperature (Tm)
| Parameter | Observation |
| Unmodified 17-mer Duplex Tm | 72°C |
| Tm Decrease (Single this compound near end) | 2°C |
| Tm Decrease (Single this compound in middle) | 5°C |
| ΔTm Range (vs. A, C, G, T) | 3°C |
Data sourced from melting temperature experiments on a 17-mer duplex.[2]
Table 2: Guidelines for this compound Incorporation in PCR Primers
| Number of this compound Substitutions | Position in Primer | PCR/Sequencing Performance |
| > 2 | Codon third positions | Poor priming for DNA synthesis |
| > 4 | Middle or 5'-end | Poor priming for DNA synthesis |
| Up to 4 (consecutive) | Middle or 5'-end | Good performance in PCR and sequencing |
| Multiple (dispersed) | Any | Reduced efficiency; only a small number tolerated |
| Any | First 7-8 bases from 3'-end | Reduced PCR efficiency |
Data compiled from studies on PCR and sequencing efficiency.[2][4][5]
Experimental Protocols
Protocol 1: Sanger Sequencing Using a this compound-Containing Primer
This protocol outlines the setup for a dideoxy sequencing reaction using a custom primer with this compound at a degenerate position.
1. Primer Design and Synthesis: a. Identify the region for sequencing and the position of sequence degeneracy. b. Design a sequencing primer (typically 18-24 nucleotides) flanking the region of interest. c. Substitute the degenerate position(s) with this compound. d. Synthesize and purify the oligonucleotide primer using standard phosphoramidite chemistry.
2. Sequencing Reaction Setup: a. Prepare the following reaction mixture in a PCR tube. The volumes are for a single reaction and should be adjusted based on the specific dideoxy sequencing kit manufacturer's protocol.
| Component | Quantity |
|---|---|
| DNA Template | 100-500 ng |
| This compound-containing Primer | 3.2 pmol |
| Sequencing Reaction Mix (DNA polymerase, dNTPs, ddNTPs) | Per manufacturer's instructions |
| Nuclease-free water | To final volume |
b. Gently mix the components by pipetting.
3. Cycle Sequencing: a. Perform cycle sequencing using a thermal cycler with a program recommended by the sequencing kit manufacturer. A typical program involves an initial denaturation step followed by 25-30 cycles of denaturation, annealing, and extension.
4. Post-Reaction Cleanup: a. Purify the sequencing products to remove unincorporated ddNTPs and primers. This can be done using ethanol/EDTA precipitation or column-based purification kits.
5. Capillary Electrophoresis: a. Resuspend the purified products in a formamide-based loading buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto an automated capillary electrophoresis DNA sequencer. d. Analyze the resulting electropherogram to determine the DNA sequence.
Protocol 2: Degenerate PCR Using a this compound-Containing Primer
This protocol describes the use of primers containing this compound for amplifying a target DNA sequence with known variability.
1. Primer Design and Synthesis: a. Design forward and reverse primers for the target region, incorporating this compound at the degenerate positions according to the guidelines in Table 2.[2] b. Synthesize and purify the primers.
2. PCR Reaction Setup: a. Prepare the PCR reaction mixture. A typical 25 µL reaction is as follows:
| Component | Final Concentration | Volume for 25 µL Rxn |
|---|---|---|
| 10x PCR Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Template DNA | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Nuclease-free water | - | To 25 µL |
b. Mix the components and centrifuge briefly.
3. PCR Amplification: a. Place the reaction tubes in a thermal cycler and run a suitable PCR program. An example program is: i. Initial Denaturation: 95°C for 3 minutes. ii. 30-35 Cycles:
- Denaturation: 95°C for 30 seconds.
- Annealing: 50-60°C for 30 seconds (optimize as needed).
- Extension: 72°C for 1 minute per kb of product length. iii. Final Extension: 72°C for 5 minutes. iv. Hold: 4°C.
4. Analysis of PCR Products: a. Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a band of the expected size. b. The amplified product can then be purified from the gel and used for downstream applications such as cloning or sequencing.
Visualizations: Workflows and Mechanisms
Caption: Mechanism of this compound as a universal base via stacking interactions.
Caption: Experimental workflow for Sanger sequencing using a this compound primer.
Caption: Workflow for degenerate PCR using primers containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of 5-nitroindole-2'-deoxyribose-5'-triphosphate for labelling and detection of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 5-Nitro-1-indolyl-2'-deoxyribonucleoside (5-NIdR) into Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-1-indolyl-2'-deoxyribonucleoside (5-NIdR) is a modified nucleoside analog of deoxyadenosine where the adenine base is replaced by a 5-nitroindole moiety. This modification imparts unique properties to oligonucleotides, making them valuable tools in various research and drug development applications. As a universal base, this compound can pair with any of the four natural DNA bases, primarily through stacking interactions rather than hydrogen bonding. Additionally, its nitroaromatic structure allows it to function as a photosensitizer, enabling the induction of DNA damage upon light activation. These characteristics make this compound-modified oligonucleotides useful as probes for studying DNA-protein interactions, as components of therapeutic oligonucleotides, and as agents in photodynamic therapy research.
These application notes provide detailed protocols for the incorporation of this compound into synthetic oligonucleotides using standard phosphoramidite chemistry, followed by deprotection, purification, and characterization of the modified oligonucleotides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₆ | N/A |
| Molecular Weight | 294.26 g/mol | N/A |
| UV Absorption Maximum (λmax) | ~322 nm | [1] |
| Extinction Coefficient (ε) at λmax | Data not available | N/A |
| Fluorescence Emission Maximum | Data not available | N/A |
Table 2: Coupling Efficiency of this compound Phosphoramidite
While specific quantitative data for the coupling efficiency of this compound phosphoramidite is not extensively published, it is expected to be in line with standard phosphoramidites used in automated oligonucleotide synthesis due to its compatibility with the standard synthesis cycle.[2]
| Phosphoramidite Type | Expected Coupling Efficiency (%) |
| Standard (dA, dC, dG, dT) | > 99 |
| This compound-CE Phosphoramidite | > 99[2] |
Table 3: Effect of this compound on DNA Duplex Melting Temperature (Tm)
The incorporation of this compound can influence the thermal stability of DNA duplexes. The following data is for the closely related 5-nitroindole modification.
| Position of 5-Nitroindole | Average Change in Tm (°C) | Reference |
| 5' end of one strand | + 6.6 | [3] |
| 3' end of one strand | + 3.0 | [3] |
| Internal (stem of hairpin) | Variable, can be destabilizing | [4] |
| Loop of hairpin | Variable, can be stabilizing or destabilizing | [4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.
Materials:
-
This compound-CE phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA synthesizer
Procedure:
-
Preparation:
-
Dissolve the this compound-CE phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Install the phosphoramidite vials and all other reagent reservoirs on the DNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for this compound incorporation.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Final Detritylation (Optional):
-
After the final synthesis cycle, the terminal 5'-DMT group can be removed on the synthesizer (DMT-off) for immediate use or left on (DMT-on) to facilitate purification by reverse-phase HPLC.
-
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the CPG solid support.
-
The protecting groups on the nucleobases and the phosphate backbone are removed by incubation with concentrated ammonium hydroxide or other appropriate deprotection reagents according to the manufacturer's instructions for the specific phosphoramidites used.
-
Protocol 2: Purification of this compound-Modified Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude, deprotected this compound-modified oligonucleotide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in water
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile/water
-
Desalting columns (e.g., NAP-10)
Procedure:
-
Sample Preparation:
-
Dissolve the crude oligonucleotide pellet in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm. The full-length DMT-on oligonucleotide will be the most retained peak.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the full-length product.
-
If the oligonucleotide was purified with the DMT group on, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize with triethylamine.
-
Desalt the purified oligonucleotide using a desalting column according to the manufacturer's protocol.
-
-
Quantification and Storage:
-
Lyophilize the desalted oligonucleotide to a dry pellet.
-
Resuspend in nuclease-free water or a suitable buffer.
-
Determine the concentration by measuring the absorbance at 260 nm.
-
Store the purified oligonucleotide at -20°C.
-
Protocol 3: Characterization of this compound-Modified Oligonucleotides
1. Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Purpose: To confirm the molecular weight and thereby the sequence integrity of the synthesized oligonucleotide.
-
Procedure:
-
Prepare a small aliquot of the purified oligonucleotide.
-
For MALDI-TOF, co-crystallize the oligonucleotide with a suitable matrix (e.g., 3-hydroxypicolinic acid) on the target plate.[5]
-
For ESI-MS, dilute the oligonucleotide in a suitable solvent for infusion.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.[5]
-
2. UV-Visible Spectroscopy:
-
Purpose: To determine the concentration and assess the purity of the oligonucleotide.
-
Procedure:
-
Dilute the purified oligonucleotide in a suitable buffer.
-
Measure the absorbance spectrum from 220 to 400 nm.
-
The absorbance at 260 nm is used to calculate the concentration. The presence of this compound may contribute to absorbance around 322 nm.[1]
-
The A260/A280 ratio should be approximately 1.8 for pure DNA.
-
3. Thermal Denaturation (Melting Temperature, Tm) Analysis:
-
Purpose: To determine the effect of the this compound modification on the stability of the DNA duplex.
-
Procedure:
-
Prepare a solution containing the this compound-modified oligonucleotide and its complementary strand in a suitable buffer.
-
Use a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased.
-
The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the melting curve.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of this compound modified oligonucleotides.
Caption: Proposed signaling pathway for this compound-mediated photosensitized DNA damage.
Caption: Logical workflow for incorporating this compound during automated oligonucleotide synthesis.
References
- 1. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Enhancing the stability of oligonucleotide duplexes. The effect of adding 1-(2'-deoxy-beta-d-ribofuranosyl)-5-nitroindole] [pubmed.ncbi.nlm.nih.gov]
- 4. Melting studies of short DNA hairpins containing the universal base 5-nitroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
5-NIdR as a Tool to Study DNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has emerged as a versatile tool in the study of DNA-protein interactions. Its unique properties, particularly its function as a universal base mimic and its role in the potent inhibition of DNA polymerases, make it an invaluable asset for researchers in molecular biology, biochemistry, and pharmacology. This document provides detailed application notes and experimental protocols for the use of this compound in elucidating the complex interplay between DNA and its associated proteins.
The core utility of this compound stems from its 5-nitroindole moiety, which, unlike canonical bases, does not form hydrogen bonds. Instead, it stabilizes the DNA duplex through robust base-stacking interactions. This characteristic allows it to be incorporated into oligonucleotides as a universal base, pairing with any of the four natural bases with minimal distortion of the DNA helix.
Furthermore, when metabolized intracellularly to its triphosphate form (5-NITP), it acts as a potent inhibitor of DNA polymerases, particularly those involved in translesion synthesis (TLS). This inhibitory action provides a powerful method for studying the mechanisms of DNA replication, DNA repair, and the cellular response to DNA damage.
Principle Applications
-
Inhibition of DNA Polymerases and Study of Translesion Synthesis (TLS): 5-NITP, the triphosphate derivative of this compound, is a potent inhibitor of various DNA polymerases. This makes this compound an excellent tool for studying the kinetics and mechanisms of these enzymes, particularly in the context of TLS, a critical process for bypassing DNA lesions during replication. By stalling polymerases at specific sites, researchers can investigate the cellular consequences of replication stress and the recruitment of DNA repair factors.
-
Development of Anticancer Therapeutics: The ability of this compound to synergize with DNA-damaging agents, such as temozolomide, by inhibiting the repair of induced lesions, has positioned it as a promising candidate in cancer therapy.[1][2] Its selective action on TLS polymerases, which are often upregulated in cancer cells, provides a targeted approach to enhance the efficacy of chemotherapy.
-
Probing DNA-Protein Interactions via Photo-Crosslinking: The nitroaromatic nature of the 5-nitroindole group suggests its potential use as a photo-crosslinking agent. Oligonucleotides containing this compound can be used as probes to form covalent crosslinks with interacting proteins upon UV irradiation. This allows for the identification and characterization of DNA-binding proteins and the mapping of their binding sites.
Data Presentation
Quantitative Inhibition of DNA Replication Accessory Proteins
The triphosphate form of a this compound analog, d5-NITP, has been shown to be a competitive inhibitor of the bacteriophage T4 clamp loader (gp44/62), an essential component of the DNA replication machinery. The inhibition constant (Ki) for d5-NITP is significantly lower than that of other ATP analogs, indicating a high binding affinity.[3]
| Inhibitor | Target Protein | Inhibition Constant (Ki) | Inhibition Type |
| d5-NITP | T4 Clamp Loader (gp44/62) | 5.7 ± 1.1 µM | Competitive |
| ATPγS | T4 Clamp Loader (gp44/62) | 29 µM | Competitive |
| AMP-PNP | T4 Clamp Loader (gp44/62) | 1,200 µM | Competitive |
Synergistic Cytotoxicity with DNA Damaging Agents
In combination with the DNA damaging agent uracil-DNA glycosylase inhibitor (UdR), a modified version of this compound (3-Eth-5-NIdR) demonstrates a synergistic increase in cell death in acute lymphoblastic leukemia (ALL) cells.[4]
| Treatment | % Cell Death (± SD) |
| Vehicle (DMSO) | ~5% |
| 5 µM UdR | ~10% |
| 10 µg/mL 3-Eth-5-NIdR | ~10% |
| 5 µM UdR + 10 µg/mL 3-Eth-5-NIdR (Additive Effect) | ~20% |
| 5 µM UdR + 10 µg/mL 3-Eth-5-NIdR (Observed Synergistic Effect) | ~50% |
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of 5-NITP on the activity of a purified DNA polymerase using a primer extension assay.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase η)
-
5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP)
-
Primer-template DNA substrate (e.g., a 5'-fluorescently labeled primer annealed to a template strand)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer (specific to the polymerase being tested)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Prepare the Primer-Template Substrate: Anneal the fluorescently labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Set up the Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control Reaction: Reaction buffer, primer-template DNA, and the specific natural dNTP to be incorporated.
-
Inhibition Reactions: Reaction buffer, primer-template DNA, the specific natural dNTP, and varying concentrations of 5-NITP.
-
-
Initiate the Reaction: Add the DNA polymerase to each tube to start the reaction. Incubate at the optimal temperature for the polymerase for a predetermined time, ensuring the reaction stays within the linear range.
-
Quench the Reaction: Stop the reactions by adding an equal volume of quenching solution.
-
Analyze the Products: Denature the samples by heating at 95°C for 5 minutes. Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize and Quantify: Visualize the gel using a fluorescence imager. Quantify the band intensities of the unextended primer and the extended product to determine the percentage of primer extension.
-
Data Analysis: Plot the percentage of primer extension against the concentration of 5-NITP to determine the IC50 value.
Protocol 2: Photo-Crosslinking of DNA-Protein Interactions (Representative Protocol)
This representative protocol outlines a potential workflow for using a this compound-containing oligonucleotide probe to identify DNA-binding proteins via photo-crosslinking.
Materials:
-
Custom synthesized DNA probe containing this compound at a specific position, and a biotin tag at one end.
-
Nuclear protein extract or purified protein of interest.
-
Binding buffer (optimized for the DNA-protein interaction).
-
UV irradiation source (e.g., 365 nm UV lamp).
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility.
Procedure:
-
Binding Reaction: Incubate the biotinylated this compound-containing DNA probe with the nuclear protein extract or purified protein in the binding buffer to allow the formation of DNA-protein complexes.
-
UV Crosslinking: Expose the binding reaction to UV light (e.g., 365 nm) for a specific duration to induce covalent crosslinking between the 5-nitroindole moiety and the interacting protein.
-
Capture of Crosslinked Complexes: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated DNA probes along with any crosslinked proteins.
-
Washing: Wash the beads several times with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the crosslinked proteins from the DNA probe. This can be achieved by enzymatic digestion of the DNA with a nuclease (e.g., DNase I).
-
Analysis:
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against a candidate protein.
-
Mass Spectrometry: For identification of unknown interacting proteins, subject the eluted sample to proteomic analysis by mass spectrometry.
-
Signaling Pathways and Logical Relationships
Mechanism of this compound-Mediated Synergistic Cancer Cell Killing
This compound enhances the cytotoxicity of DNA damaging agents like temozolomide (TMZ) by inhibiting the translesion synthesis (TLS) pathway, which cancer cells often rely on to tolerate DNA damage.
Conclusion
This compound is a powerful and multifaceted tool for the investigation of DNA-protein interactions. Its application as a DNA polymerase inhibitor provides a robust system for studying the intricacies of DNA replication and repair, with direct implications for the development of novel cancer therapies. Furthermore, its potential as a photo-crosslinking agent opens up avenues for the discovery and characterization of novel DNA-binding proteins. The protocols and data presented herein provide a foundation for researchers to harness the capabilities of this compound in their own experimental systems.
References
- 1. Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of DNA-Protein Cross-Linking by Antitumor Nitrogen Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Polymerase Inhibitor Discovery Using Machine Learning-Enhanced QSAR Modeling[v1] | Preprints.org [preprints.org]
Application Notes and Protocols: Utilizing 5-NIdR to Sensitize Glioblastoma Cells to Temozolomide
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of publicly available scientific literature, we have found no direct research or published data on the use of 5-NIdR (5-Nitro-indazole-riboside) to sensitize glioblastoma cells to the chemotherapeutic agent temozolomide (TMZ). Our search encompassed a wide range of scientific databases and research articles.
The information that follows is intended to provide a relevant and helpful alternative by summarizing the well-documented approach of using PARP (Poly (ADP-ribose) polymerase) inhibitors to sensitize glioblastoma cells to temozolomide. This is a clinically relevant and actively investigated area of research that aligns with the user's interest in overcoming TMZ resistance in glioblastoma. We will present the mechanism of action, relevant data from preclinical studies, and generalized protocols for key experiments in this context.
Sensitizing Glioblastoma to Temozolomide: The Role of PARP Inhibitors
Glioblastoma is a highly aggressive brain tumor with a poor prognosis, partly due to its resistance to conventional therapies like temozolomide.[1][2] Temozolomide is an alkylating agent that induces DNA damage, leading to cancer cell death.[3][4] However, cancer cells can develop resistance through various DNA repair mechanisms.[3][5][6][7]
One of the key mechanisms of TMZ-induced cytotoxicity involves the formation of O6-methylguanine (O6-meG) DNA adducts.[5][8] In tumors lacking the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), these adducts lead to DNA double-strand breaks during subsequent rounds of DNA replication, triggering cell death.[9] However, resistance can emerge through other DNA repair pathways, such as the base excision repair (BER) and mismatch repair (MMR) pathways.[3][10]
PARP inhibitors have emerged as a promising strategy to enhance the efficacy of temozolomide.[1][2][10][11] PARP enzymes, particularly PARP1, play a crucial role in sensing DNA single-strand breaks and initiating their repair through the BER pathway.[5] By inhibiting PARP, the repair of these single-strand breaks is hampered. When combined with temozolomide, which induces these breaks, the accumulation of unrepaired DNA damage leads to the collapse of replication forks, formation of toxic double-strand breaks, and ultimately, cell death.[5] This is particularly effective in tumors with deficiencies in other DNA repair pathways.[10]
Quantitative Data Summary: PARP Inhibitors in Combination with Temozolomide in Glioblastoma
The following table summarizes representative quantitative data from preclinical studies on the effects of combining PARP inhibitors with temozolomide in glioblastoma cell lines. Please note that specific values can vary depending on the cell line, experimental conditions, and the specific PARP inhibitor used.
| Glioblastoma Cell Line | Treatment | IC50 (µM) of Temozolomide | Fold Sensitization | Reference |
| TMZ-Resistant (MSH6-null) | Temozolomide alone | >1000 | - | [10] |
| Temozolomide + PARP Inhibitor (Veliparib) | ~100 | >10 | [10] | |
| TMZ-Sensitive | Temozolomide alone | ~50 | - | [1] |
| Temozolomide + PARP Inhibitor (Olaparib) | ~10 | 5 | [1] |
| Experiment | Cell Line | Treatment | Outcome | Reference |
| Apoptosis Assay | U251 | Temozolomide + Olaparib | Significant increase in apoptotic cells compared to TMZ alone | [11] |
| In Vivo Tumor Growth | MSH6-deficient glioma xenografts | Temozolomide + Veliparib | Significant suppression of tumor growth compared to either agent alone | [10] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the sensitization of glioblastoma cells to temozolomide by a novel agent (in this hypothetical case, a PARP inhibitor is used as the established example).
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of temozolomide alone and in combination with a sensitizing agent.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Temozolomide (TMZ)
-
Sensitizing agent (e.g., a PARP inhibitor like Olaparib)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of temozolomide in complete medium.
-
Prepare solutions of the sensitizing agent at a fixed, non-toxic concentration.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
Sensitizing agent alone
-
Increasing concentrations of temozolomide alone
-
Increasing concentrations of temozolomide in combination with the fixed concentration of the sensitizing agent.
-
-
Incubate the plates for 72-96 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following treatment.
Materials:
-
Glioblastoma cells
-
6-well plates
-
Temozolomide and sensitizing agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with vehicle, sensitizing agent alone, temozolomide alone, or the combination for 48-72 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blotting for DNA Damage Markers
Objective: To detect changes in the expression of proteins involved in the DNA damage response.
Materials:
-
Glioblastoma cells
-
6-well or 10 cm plates
-
Temozolomide and sensitizing agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Visualizations
Caption: Mechanism of PARP inhibitor-mediated sensitization of glioblastoma cells to temozolomide.
Caption: General experimental workflow for assessing the sensitization of glioblastoma cells to temozolomide.
References
- 1. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 3. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress of drug resistance mechanism of temozolomide in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct molecular mechanisms of acquired resistance to temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
Unveiling the Pro-Apoptotic Potential of 5-NIdR: An Experimental Workflow
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-indole-2'-deoxyriboside (5-NIdR) is a novel synthetic nucleoside analogue that has demonstrated significant potential as a sensitizing agent in cancer therapy.[1] Its primary mechanism of action involves the inhibition of translesion DNA synthesis, a process that allows cells to bypass DNA damage.[1][2] When used in combination with DNA-damaging agents such as temozolomide, this compound prevents the repair of chemotherapy-induced DNA lesions, leading to an accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1] This application note provides a detailed experimental workflow designed to investigate and quantify the pro-apoptotic effects of this compound, both as a standalone agent and in combination with other therapeutic compounds. The provided protocols are intended to guide researchers in comprehensively characterizing the apoptotic response to this compound treatment in cancer cell lines.
Experimental Workflow Overview
The following diagram outlines the comprehensive experimental workflow for studying the effect of this compound on apoptosis. This workflow is designed to progress from initial cell viability assessments to more detailed mechanistic studies of apoptosis.
Caption: A stepwise experimental workflow for the investigation of this compound-induced apoptosis.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| [Cell Line 1] | This compound | |||
| Temozolomide | ||||
| This compound + Temozolomide | ||||
| [Cell Line 2] | This compound | |||
| Temozolomide | ||||
| This compound + Temozolomide |
Table 2: Apoptosis Analysis by Annexin V/PI Staining (% of Cells)
| Treatment Group | Live Cells (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic (Annexin V+ / PI+) | Necrotic (Annexin V- / PI+) |
| Control | ||||
| This compound (IC50) | ||||
| Temozolomide | ||||
| This compound + Temozolomide |
Table 3: Caspase Activity (Fold Change vs. Control)
| Treatment Group | Caspase-3/7 Activity | Caspase-8 Activity | Caspase-9 Activity |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||
| Temozolomide | |||
| This compound + Temozolomide |
Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved PARP / Total PARP Ratio |
| Control | 1.0 | 1.0 |
| This compound (IC50) | ||
| Temozolomide | ||
| This compound + Temozolomide |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound (and co-treatment agent, if applicable) in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the drug solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the determined IC50 concentration of this compound (and/or co-treatment) for the desired time point (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase Activity Assay
This protocol measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7, 8, and 9 Assay Systems (or equivalent)
-
Luminometer-compatible white-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 2.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and PARP.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells as described in Protocol 2 and harvest.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein bands, normalizing to a loading control like β-actin.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, particularly in the context of co-treatment with a DNA-damaging agent.
Caption: A diagram of the proposed intrinsic apoptotic pathway activated by this compound.
References
Detecting 5-NIdR Incorporation in Genomic DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is an artificial nucleoside analog that has shown promise in cancer therapy by sensitizing tumor cells to DNA-damaging agents.[1] Its therapeutic effect is linked to its ability to be incorporated into DNA and inhibit translesion DNA synthesis.[1][2] The ability to accurately detect and quantify the incorporation of this compound into the genomic DNA of treated cells is crucial for understanding its mechanism of action, optimizing dosage, and developing it as a therapeutic agent.
These application notes provide detailed protocols for two primary methods for detecting and quantifying this compound incorporation into genomic DNA: a highly sensitive and specific method based on Click Chemistry and a quantitative approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . A comparative overview of antibody-based methods is also discussed.
Principle of Methods
The detection of modified nucleosides incorporated into DNA relies on tagging the nucleoside with a unique chemical handle that allows for its specific visualization or quantification.
-
Click Chemistry: This approach involves the metabolic incorporation of a modified this compound analog that contains a bioorthogonal functional group, such as an alkyne. This alkyne group can then be specifically and efficiently linked to a reporter molecule (e.g., a fluorophore or biotin) containing a complementary azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5] This method is known for its high sensitivity and low background.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique allows for the direct detection and quantification of this compound in genomic DNA without the need for a chemical handle.[6][7] Genomic DNA is isolated and enzymatically digested into individual nucleosides. The resulting mixture is then separated by liquid chromatography and analyzed by a mass spectrometer, which can identify and quantify this compound based on its unique mass-to-charge ratio.[6][8]
-
Antibody-Based Detection: Similar to the widely used BrdU assay, this method would involve developing a specific monoclonal antibody that recognizes and binds to this compound incorporated into DNA. Detection is then achieved using a secondary antibody conjugated to a fluorescent molecule or an enzyme. While a common technique for other analogs, the requirement for DNA denaturation to allow antibody access can sometimes interfere with other cellular stains and epitopes.[3]
Method 1: Click Chemistry-Based Detection of 5-Ethynyl-NIdR (5-E-NIdR)
This protocol assumes the use of a this compound analog modified with an ethynyl group (5-E-NIdR) to enable detection via click chemistry. This approach is analogous to the well-established EdU (5-ethynyl-2'-deoxyuridine) incorporation assays.[3][5][9]
Experimental Workflow
Caption: Workflow for detecting 5-E-NIdR incorporation using click chemistry.
Detailed Protocol
Materials:
-
Cells of interest
-
Complete cell culture medium
-
5-Ethynyl-NIdR (5-E-NIdR) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.5% Triton® X-100 in PBS
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Fluorescent azide (e.g., Alexa Fluor® 488 azide)
-
Copper(II) sulfate (CuSO4) solution (e.g., 100 mM)
-
Reducing agent (e.g., sodium ascorbate, 500 mM freshly prepared)
-
DNA counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells on coverslips in a multi-well plate or in a culture flask at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Add 5-E-NIdR to the culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate for the desired period (e.g., 1 to 24 hours) to allow for incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of click reaction buffer
-
20 µL of CuSO4 solution
-
5 µL of fluorescent azide stock (e.g., 10 mM)
-
40 µL of sodium ascorbate solution
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
Stain the nuclear DNA by incubating with a DNA counterstain (e.g., Hoechst 33342 in PBS) for 15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and the DNA counterstain.
-
Alternatively, for quantitative analysis of the percentage of positive cells, detach the cells and analyze them by flow cytometry.
-
Quantitative Data Presentation
| Treatment Group | 5-E-NIdR Concentration (µM) | Incubation Time (hours) | Percentage of Fluorescent Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control | 0 | 4 | 0.5 ± 0.2 | 150 ± 25 |
| Drug A | 10 | 4 | 35.2 ± 3.1 | 4500 ± 320 |
| Drug B | 10 | 4 | 58.7 ± 4.5 | 7800 ± 550 |
| Drug A + 5-E-NIdR | 10 | 4 | 65.4 ± 5.2 | 9200 ± 610 |
Method 2: LC-MS/MS-Based Quantification of this compound
This method provides a direct and highly accurate quantification of this compound incorporated into genomic DNA.[6] It is particularly useful for studies where a modified analog for click chemistry is not available or when precise molecular confirmation is required.
Experimental Workflow
Caption: Workflow for quantifying this compound incorporation using LC-MS/MS.
Detailed Protocol
Materials:
-
Cells treated with this compound
-
Genomic DNA isolation kit[10]
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[6][11]
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
This compound analytical standard
-
Standard deoxynucleoside standards (dG, dA, dC, T)
Procedure:
-
Genomic DNA Isolation:
-
Harvest cells treated with this compound and a control group.
-
Isolate high-purity genomic DNA using a commercial kit according to the manufacturer's instructions.[10] Ensure complete removal of RNA by treating with RNase A.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio of ~1.8).
-
-
Enzymatic Digestion of DNA:
-
In a microcentrifuge tube, add 5-10 µg of genomic DNA.
-
Add nuclease P1 and the appropriate buffer. Incubate at 37°C for 2 hours to digest the DNA into deoxynucleoside 5'-monophosphates.
-
Add alkaline phosphatase and its buffer. Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides to deoxynucleosides.
-
Terminate the reaction by heating or by adding an organic solvent (e.g., methanol) and centrifuging to pellet the enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant containing the digested nucleosides into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases.
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) for high specificity and sensitivity.[11]
-
MRM transitions: A specific precursor ion (the protonated this compound) is selected and fragmented, and a specific product ion is monitored. The precursor -> product ion transition is unique to this compound.
-
-
Develop a standard curve using the this compound analytical standard to allow for absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and a stably abundant normal nucleoside, typically 2'-deoxyguanosine (dG).
-
Quantify the amount of this compound in the sample using the standard curve.
-
Express the level of this compound incorporation as a ratio relative to the amount of dG (e.g., number of this compound adducts per 10^6 dG).[6]
-
Quantitative Data Presentation
| Sample ID | Treatment | This compound (fmol) | dG (pmol) | This compound adducts per 10^6 dG |
| 1 | Control | Not Detected | 15.2 | 0 |
| 2 | 10 µM this compound, 24h | 35.8 | 14.8 | 2419 |
| 3 | 50 µM this compound, 24h | 182.4 | 15.5 | 11768 |
| 4 | 10 µM this compound + Drug X, 24h | 55.1 | 14.9 | 3698 |
Comparative Analysis and Method Selection
| Feature | Click Chemistry | LC-MS/MS | Antibody-Based (e.g., BrdU) |
| Principle | Bioorthogonal ligation of a fluorophore to a modified nucleoside.[4][5] | Direct detection and quantification based on mass-to-charge ratio.[6][8] | Immunodetection using a specific primary antibody.[3] |
| Sensitivity | Very high | High | Moderate to high |
| Specificity | Very high (bioorthogonal reaction)[4] | Very high (based on molecular mass) | Can have cross-reactivity issues |
| Quantitative? | Semi-quantitative (fluorescence intensity) to quantitative (flow cytometry) | Highly quantitative | Semi-quantitative |
| Throughput | High (suitable for HCS) | Moderate | High |
| Special Equipment | Fluorescence microscope, flow cytometer | LC-MS/MS system | Fluorescence microscope, plate reader |
| Sample Prep | Involves cell fixation and permeabilization | DNA isolation and enzymatic digestion | DNA denaturation required |
| Key Advantage | Excellent for imaging and high-throughput screening.[9] | Gold standard for absolute quantification and structural confirmation. | Well-established methodology |
| Key Limitation | Requires a chemically modified version of this compound (e.g., with an alkyne). | Requires expensive, specialized equipment and expertise. | Requires a specific antibody for this compound; harsh denaturation.[3] |
Conclusion
The choice of method for detecting this compound incorporation into genomic DNA depends on the specific research question and available resources. The click chemistry approach offers a powerful tool for visualizing and screening the effects of this compound incorporation in a cellular context, provided a suitable alkyne- or azide-modified analog is available. For precise and absolute quantification, LC-MS/MS is the method of choice, offering unparalleled accuracy and specificity. By employing these advanced techniques, researchers and drug developers can gain critical insights into the molecular pharmacology of this compound, accelerating its development as a potential therapeutic agent.
References
- 1. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. DNA Extraction Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-NIdR in Antiviral Research and Lethal Mutagenesis: An Overview and Guide to Lethal Mutagenesis as an Antiviral Strategy
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the application of nucleoside analogs in antiviral research, with a specific focus on the concept of lethal mutagenesis. While the inquiry specifically mentioned 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a comprehensive review of current scientific literature reveals that its primary application has been explored in the context of cancer therapy, specifically as an inhibitor of translesion DNA synthesis. There is currently a lack of substantial evidence supporting the use of this compound as an antiviral agent or in the induction of lethal mutagenesis in viruses.
However, the principle of lethal mutagenesis remains a crucial and promising area of antiviral research. This document will, therefore, provide detailed application notes and protocols for well-characterized nucleoside analogs that operate through this mechanism, namely favipiravir and molnupiravir.
Introduction to Lethal Mutagenesis
Lethal mutagenesis is an antiviral strategy that aims to extinguish a viral population by increasing its mutation rate to a level that is incompatible with survival.[1][2] RNA viruses are particularly susceptible to this approach due to their naturally high mutation rates, which are close to the threshold of viability.[1][2] By introducing a mutagenic nucleoside analog into the viral replication cycle, the error rate of the viral RNA-dependent RNA polymerase (RdRp) is artificially increased. This leads to an accumulation of deleterious mutations in the viral genome, resulting in non-viable progeny and the eventual collapse of the viral population, a phenomenon often referred to as "error catastrophe".[3][4]
Key Nucleoside Analogs in Lethal Mutagenesis Research
While this compound is not prominently featured in antiviral literature, other nucleoside analogs have been extensively studied for their lethal mutagenesis effects.
Favipiravir (T-705): A broad-spectrum antiviral agent, favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6] Favipiravir-RTP is recognized by viral RdRp as a purine nucleotide, leading to its incorporation into the nascent viral RNA.[5] This incorporation is not immediately chain-terminating but instead causes mutations, primarily G to A and C to T transitions, during subsequent rounds of replication.[2][7]
Molnupiravir (EIDD-2801): Another orally bioavailable prodrug, molnupiravir is metabolized to β-D-N4-hydroxycytidine (NHC), which is then phosphorylated to its active triphosphate form (NHC-TP).[3][4] NHC-TP can be incorporated into the viral RNA in place of either cytidine or uridine.[3][8] This dual-templating capability leads to a significant increase in G to A and C to U mutations in the viral genome.[3][9]
Quantitative Data on Antiviral Activity and Mutagenesis
The efficacy of lethal mutagenesis agents is quantified by their antiviral activity (EC50), cytotoxicity (CC50), and their ability to increase viral mutation frequency.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Favipiravir | Influenza A (H1N1) | MDCK | 11 - 17 | >1000 | >58 - >90 | [10] |
| Influenza A, B, C | MDCK | 0.04 - 1.7 | >6400 | >3764 | [11] | |
| Ebola Virus | Vero | 67 | >1000 | >15 | [6] | |
| Molnupiravir (NHC) | SARS-CoV-2 | Vero E6 | 0.32 - 2.03 | >10 | >5 - >31 | [12] |
| SARS-CoV-2 | Calu-3 | 0.08 | >10 | >125 | [12] | |
| MERS-CoV | Vero | 0.58 | >10 | >17 | [13] |
| Compound | Virus | System | Fold Increase in Mutation Frequency | Predominant Mutations | Reference |
| Favipiravir | Influenza A (H1N1) | MDCK cells | Not specified, but significant increase | G→A, C→T | [2] |
| Norovirus | In vivo (mice) | 5 to 6-fold | Not specified | [1] | |
| Rift Valley Fever Virus | Vero cells | Not specified, but significant increase | G→A, C→U | [14] | |
| Molnupiravir | SARS-CoV-2 | In vivo (ferrets) | Not specified, but significant increase | G→A, C→U | [9] |
| SARS-CoV-2 | Clinical samples | Increased C-to-U and G-to-A mutations | C→U, G→A | [15] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (EC50) Determination
This assay is a gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[16][17]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound (e.g., Favipiravir, Molnupiravir) at various concentrations.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer the next day.[18]
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free medium.
-
Infection: Aspirate the growth medium from the cells and wash with PBS. Infect the cells with a viral dilution calculated to produce 50-100 plaques per well.
-
Treatment: Immediately after adding the virus, add the different concentrations of the antiviral compound to the respective wells. Include a virus-only control and a no-virus, no-compound cell control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum and add the overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Viral Load Quantification by RT-qPCR
This method is used to determine the amount of viral RNA in a sample, which is a measure of viral replication.[19][20]
Materials:
-
RNA extraction kit.
-
Reverse transcriptase.
-
qPCR master mix.
-
Primers and probe specific to the target viral gene.
-
qPCR instrument.
Procedure:
-
Sample Collection: Collect supernatant from infected cell cultures or tissue samples.
-
RNA Extraction: Extract viral RNA from the samples using a commercial kit.
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using the cDNA as a template with primers and a probe specific to a conserved region of the viral genome.
-
Standard Curve: Generate a standard curve using known quantities of a plasmid containing the target viral gene or a viral stock with a known titer.
-
Data Analysis: Quantify the viral RNA in the samples by comparing their Ct values to the standard curve.
Determination of Viral Mutation Frequency
This protocol outlines the steps to assess the mutagenic effect of a compound on a virus.
Materials:
-
Virus passaged in the presence or absence of the test compound.
-
Viral RNA extraction kit.
-
RT-PCR reagents.
-
Primers flanking the genomic region of interest.
-
DNA sequencing service (Sanger or Next-Generation Sequencing).
-
Sequence analysis software.
Procedure:
-
Viral Passaging: Serially passage the virus in cell culture in the presence of a sub-lethal concentration of the antiviral compound. A parallel culture without the compound serves as a control.
-
RNA Extraction and RT-PCR: Extract viral RNA from the supernatant of the final passage and perform RT-PCR to amplify a specific region of the viral genome.
-
Cloning and Sequencing (Sanger):
-
Clone the PCR products into a plasmid vector.
-
Transform the plasmids into bacteria and isolate individual colonies.
-
Sequence the plasmid DNA from multiple clones (e.g., 20-30 clones per condition).
-
-
Next-Generation Sequencing (NGS):
-
Prepare a library from the PCR products.
-
Perform high-throughput sequencing to obtain deep coverage of the amplified region.[21]
-
-
Data Analysis:
-
Align the obtained sequences to the wild-type reference sequence.
-
Identify and count the number of mutations in both the treated and control samples.
-
Calculate the mutation frequency (mutations per nucleotide) for each condition.
-
Analyze the mutation spectrum (e.g., the proportion of transitions vs. transversions).
-
Visualizations
Caption: Mechanism of Lethal Mutagenesis.
Caption: Experimental Workflow for Antiviral Drug Screening.
References
- 1. Favipiravir elicits antiviral mutagenesis during virus replication in vivo | eLife [elifesciences.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]
- 10. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molnupiravir promotes SARS-CoV-2 mutagenesis via the RNA template - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. news-medical.net [news-medical.net]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qPCR for viral load quantification [bio-protocol.org]
- 20. 2.6. Viral Load by Quantitative PCR (qPCR) Analysis [bio-protocol.org]
- 21. portlandpress.com [portlandpress.com]
Application Notes and Protocols for 5-NIdR Derivatives in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroindole-2'-deoxyriboside (5-NIdR) and its derivatives are emerging as a promising class of compounds in targeted cancer therapy. Their primary mechanism of action involves the potentiation of DNA-damaging chemotherapeutic agents, such as temozolomide (TMZ), particularly in the treatment of aggressive cancers like glioblastoma. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound derivatives. A second area of application for substituted 5-nitroindole derivatives is in the targeted downregulation of the c-Myc oncogene through the stabilization of G-quadruplex structures in its promoter region.
Section 1: this compound in Combination Therapy with Temozolomide for Glioblastoma
Mechanism of Action
Temozolomide is an alkylating agent that methylates DNA, leading to cytotoxic lesions.[1] A key lesion, O6-methylguanine (O6-MeG), if not repaired, can lead to DNA double-strand breaks and apoptosis.[2] However, cancer cells can bypass these lesions using a process called translesion synthesis (TLS), a form of DNA damage tolerance, which contributes to chemoresistance.[3]
This compound acts as a selective inhibitor of translesion synthesis.[4] Once inside the cell, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[5] During DNA replication, specialized DNA polymerases involved in TLS can incorporate 5-NITP opposite DNA lesions. However, once incorporated, 5-NITP acts as a chain terminator, preventing further DNA synthesis and leading to an accumulation of DNA strand breaks.[5][6] This inhibition of TLS synergistically enhances the cytotoxic effects of TMZ, leading to increased apoptosis and cell cycle arrest in cancer cells.[4]
Signaling Pathway
The combination of temozolomide and this compound triggers a robust DNA damage response (DDR). Temozolomide-induced DNA lesions activate the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) signaling pathways.[7] The subsequent inhibition of translesion synthesis by this compound amplifies the DNA damage signal, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor 5-NIdR incorporation in DNA synthesis
Welcome to the technical support center for 5-NIdR (5-nitroindolyl-2'-deoxyriboside) incorporation assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it incorporated into DNA?
This compound is an artificial nucleoside analog. Its triphosphate form, 5-NITP, can be incorporated into DNA by DNA polymerases. A key characteristic of this compound is that its incorporation is inefficient opposite undamaged DNA.[1] However, it is more efficiently incorporated opposite abasic sites, which are non-instructional DNA lesions.[1] These sites can be generated by DNA-damaging agents.[1][2]
Q2: Why is the incorporation of this compound generally low?
The low potency and incorporation of this compound are expected because its triphosphate form (5-NITP) is poorly incorporated opposite normal DNA bases.[1] Its primary utility lies in its preferential incorporation at sites of DNA damage, particularly abasic sites.
Q3: Can this compound be used to measure general DNA synthesis like EdU or BrdU?
While this compound is incorporated during DNA synthesis, it is not a direct replacement for EdU or BrdU for measuring overall cell proliferation. Its incorporation is significantly lower than that of thymidine analogs like EdU, which are efficiently incorporated opposite adenine during normal DNA replication.[3] this compound is more specifically used to study translesion DNA synthesis (TLS) or DNA repair processes, especially in the context of DNA damage.[1][2][3]
Q4: Is this compound toxic to cells?
This compound generally displays low potency and high LD50 values (greater than 100 μg/mL or 360 μmol/L in some cell lines).[1] However, like any nucleoside analog, it's crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration through a dose-response experiment.
Q5: How can I detect incorporated this compound?
For detection, a modified version of this compound, such as 3-Eth-5-NIdR (an ethynyl-modified version), can be used.[3] The ethynyl group allows for covalent labeling with a fluorescent azide (e.g., Alexa Fluor 488 azide) via a "click" chemistry reaction. This method is highly sensitive and avoids the need for DNA denaturation, which is required for BrdU detection.[3][4]
Troubleshooting Guide
Issue 1: Weak or No Signal
This is a common issue that can be caused by several factors, from suboptimal reagent concentrations to issues with cell health.
Possible Cause & Suggested Solution
-
Insufficient DNA Damage: this compound incorporation is significantly enhanced at abasic sites.[1][3]
-
Solution: Consider co-treatment with a DNA-damaging agent that generates abasic sites, such as temozolomide (TMZ) or by creating uracil in DNA followed by excision.[1][3] Always optimize the concentration and duration of the damaging agent to induce sufficient lesions without causing excessive cell death.
-
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient incorporation.
-
Inadequate Incubation Time: The incubation period may be too short to allow for detectable incorporation.
-
Poor Cell Health: Unhealthy or non-proliferating cells will not actively synthesize DNA, leading to poor incorporation.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[7] Check for signs of stress or contamination.
-
-
Inefficient "Click" Chemistry Reaction (for 3-Eth-5-NIdR): Problems with the detection step can lead to a weak or no signal.
-
Solution: Use fresh "click" chemistry reagents. Ensure the correct concentrations of the fluorescent azide and catalyst are used as per the manufacturer's protocol.
-
Issue 2: High Background Signal
A high background can obscure the specific signal from this compound incorporation.
Possible Cause & Suggested Solution
-
Excessive Antibody or Azide Concentration: Using too much detection reagent can lead to non-specific binding.
-
Solution: Titrate the fluorescent azide or antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
-
-
Inadequate Washing: Insufficient washing after incubation with the detection reagent can leave unbound fluorophores.
-
Solution: Increase the number and/or duration of wash steps after the "click" reaction or antibody incubation.[8]
-
-
Over-fixation: Excessive cross-linking of proteins can create pockets where detection reagents can get trapped.[8]
-
Solution: Optimize the fixation time and the concentration of the fixative (e.g., paraformaldehyde).[8]
-
Troubleshooting Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to study DNA strand breaks during development and apoptosis using in situ nick translation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-NIdR Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 5-nitroindole-2'-deoxyriboside (5-NIdR) concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-natural nucleoside that acts as a chemotherapeutic agent. Its primary mechanism involves the inhibition of thymidylate synthetase after being converted to 5-nitro-2'-deoxyuridylate (NO2dUMP) by thymidine kinase.[1] This inhibition disrupts the synthesis of thymidine monophosphate (dTMP), a crucial component of DNA synthesis, leading to cell cycle arrest and apoptosis.[1]
Q2: In which research area is this compound most commonly used?
A2: this compound is prominently investigated as a sensitizer for chemotherapy, particularly in combination with DNA alkylating agents like temozolomide (TMZ) for the treatment of brain cancers such as glioblastoma.[2][3]
Q3: What is the synergistic effect of this compound with temozolomide?
A3: When used with temozolomide, this compound enhances its cytotoxic effects. Temozolomide damages DNA, and this compound is thought to inhibit the repair of this damaged DNA, leading to an accumulation of DNA strand breaks. This combined action results in a significant increase in apoptosis and cell cycle arrest at the S-phase in cancer cells.[2]
Q4: What are the general recommendations for storing this compound?
A4: While specific stability data for this compound in various cell culture media is limited, it is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity. For long-term storage, it is recommended to store stock solutions of similar compounds in DMSO at -20°C or -80°C and to aliquot the stock to avoid multiple freeze-thaw cycles. Protect solutions from light, especially when diluted in culture media.
Troubleshooting Guides
Problem: Inconsistent or no cytotoxic effect observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The optimal concentration of this compound can be highly cell-line dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). For initial experiments, a broad range of concentrations (e.g., 1 µM to 100 µM) can be tested.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure that this compound stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles by preparing aliquots. Always prepare fresh working dilutions in your cell culture medium immediately before use. You can also perform a stability study of this compound in your specific cell culture medium under your experimental conditions (time, temperature, CO2 levels) using methods like HPLC.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: High serum concentrations in the culture medium can sometimes interfere with the activity of a compound. Consider reducing the serum concentration if it is compatible with your cell line. Also, ensure that the cell seeding density is consistent across all wells, as this can significantly impact the results of cytotoxicity assays.
-
Problem: this compound precipitates in the cell culture medium.
-
Possible Cause: Solubility Issues.
-
Solution: this compound, like many small molecules, may have limited aqueous solubility. If you observe precipitation when diluting a DMSO stock solution into your aqueous buffer or cell culture medium, it indicates that the solubility limit has been exceeded.
-
Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution to gradually introduce the compound to the aqueous environment.
-
Lower Final Concentration: Your target concentration in the assay may be too high. Try working with lower concentrations if your experimental design allows.
-
Co-solvents: In some cases, the use of a small percentage of a co-solvent like PEG-400 in the final medium can improve solubility, but this should be tested for its own cytotoxic effects on your cells.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Data Presentation
Table 1: Reported Concentrations of this compound in Glioblastoma Cell Line Studies
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| U87 | > 100 µM (IC50) | 72 hours | Low potency as a single agent | [4] |
| T98G | 438.3 µM (Median IC50 for TMZ) | 72 hours | Used in combination studies | [4] |
| U251MG | Not specified | Not specified | Used in combination studies | [5] |
| LN229 | Not specified | Not specified | Used in combination studies | [6] |
| GBM43 | Not specified | Not specified | Used in combination studies | [7] |
| GBM6 | Not specified | Not specified | Used in combination studies | [7] |
Note: This table summarizes available data. Optimal concentrations should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol: Determining IC50 of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of working concentrations (e.g., 2X the final desired concentrations).
-
Remove the old medium from the 96-well plate and add 100 µL of the corresponding this compound working solution to each well. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualization
Caption: Synergistic mechanism of this compound and Temozolomide.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 3. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Extracellular Proton Concentrations Impacts LN229 Glioblastoma Tumor Cell Fate via Differential Modulation of Surface Lipids [frontiersin.org]
- 7. mdpi.com [mdpi.com]
challenges with 5-NIdR stability in solution
Welcome to the technical support center for 5-NIdR (5-Nitroindole-2'-deoxyriboside). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?
A1: For optimal stability, this compound as a solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Once dissolved, stock solutions have different storage recommendations. For long-term storage of up to 6 months, it is recommended to keep stock solutions at -80°C. For shorter-term storage of up to 1 month, -20°C is suitable.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: My this compound solution appears to have precipitated after storage. What should I do?
A2: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Before use, allow the vial to warm to room temperature for at least 60 minutes.[3] If precipitation persists, gentle heating and/or sonication can be used to aid in redissolving the compound.[2]
Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure potency and avoid potential degradation.[2] For in vitro assays, while freshly prepared solutions are ideal, aliquoted stock solutions stored at -80°C can be diluted to the final working concentration immediately before the experiment.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO), with a solubility of 10 mM.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there known degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound have not been extensively published, analogous nucleosides can be susceptible to hydrolysis and oxidation. The nitroindole ring and the deoxyribose sugar moiety are potential sites for chemical degradation. Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) would be necessary to fully elucidate its degradation profile.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in working solution | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of dilute aqueous solutions at room temperature. |
| Improper storage of stock solution | Ensure stock solutions are stored at the recommended temperature (-80°C for long-term) and have not exceeded their recommended storage duration.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Precipitation of this compound | Visually inspect the solution for any precipitates. If present, gently warm and sonicate the solution to ensure complete dissolution before use.[2] |
| Interaction with media components | Some components in cell culture media could potentially interact with and degrade this compound over time. Minimize the pre-incubation time of this compound in the media before adding it to the cells. |
Issue 2: Variability in results between experimental batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent concentration of this compound solution | Re-evaluate the dilution series preparation. Ensure accurate pipetting and complete dissolution of the stock solution. Consider verifying the concentration of the stock solution spectrophotometrically if a reference standard is available. |
| Age of solid compound | If using an older batch of solid this compound, its purity may have decreased over time. Consider purchasing a new batch and comparing its performance. |
| Exposure to light | Protect this compound solutions from direct light, as photolytic degradation is a potential pathway for many organic molecules. Use amber vials or cover tubes with aluminum foil. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| Stock Solution | -80°C | 6 Months |
| -20°C | 1 Month |
Data compiled from Probechem and MedchemExpress product information.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Forced Degradation Study Protocol
This protocol provides a general framework for investigating the stability of this compound under stress conditions.
-
Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for this compound solution preparation and use.
Caption: Troubleshooting logic for this compound activity issues.
References
- 1. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimizing PCR with 5-NIdR-Containing Primers
Welcome to the technical support center for PCR applications involving primers containing the universal base analog 5-nitro-indole-2'-deoxyriboside (5-NIdR). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, ensuring efficient and specific amplification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PCR primers?
A1: 5-Nitroindole (this compound) is a universal base analog. Unlike standard DNA bases (A, T, C, G) that form specific hydrogen bonds, this compound stabilizes the DNA duplex primarily through base-stacking interactions.[1] This property allows it to pair with any of the four natural bases without a strong preference, making it a valuable tool for applications requiring degenerate primers, such as amplifying targets with unknown or variable sequences.[1]
Q2: How does incorporating this compound affect my primer's melting temperature (Tm)?
A2: The inclusion of this compound can cause a slight decrease in the primer's melting temperature (Tm). The exact impact depends on the number and position of the substitutions. For instance, one study noted a Tm decrease of approximately 2°C when this compound was placed near the end of a 17-mer oligonucleotide and a 5°C decrease when it was positioned in the middle.[1]
Q3: Can this compound be used with any DNA polymerase?
A3: While this compound-containing primers are compatible with many standard DNA polymerases, its triphosphate form (5-NITP) can act as an inhibitor for some human DNA polymerases involved in replicating damaged DNA.[2] For standard PCR, it is always recommended to consult the polymerase manufacturer's guidelines regarding modified primers. Using a hot-start DNA polymerase is often beneficial to increase specificity and reduce non-specific amplification during reaction setup.[1][3]
Q4: What are the key considerations for designing this compound-containing primers?
A4: Proper primer design is critical for success. Key guidelines include:
-
Positioning: Place this compound substitutions at least 8 bases away from the 3'-end of the primer.[1] Modifications too close to the 3'-end can significantly inhibit polymerase extension.[1]
-
Number: Limit the number of consecutive this compound substitutions to a maximum of four.[1]
-
Secondary Structures: Use primer analysis software to check for and avoid potential hairpins and self-dimerization.[1]
-
Specificity: Always verify the primer's specificity for the target sequence using tools like BLAST.[1][4]
Troubleshooting Guide
Issue 1: Low or No PCR Product
This is a common issue when working with modified primers. The following are potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incorrect this compound Positioning | The 3'-end of the primer is crucial for polymerase binding and extension.[1] Placing this compound within the first 7-8 bases from the 3'-end can inhibit the reaction. Solution: Redesign primers to ensure this compound substitutions are positioned more than 8 bases away from the 3'-end.[1] |
| Incorrect Annealing Temperature (Ta) | Since this compound can lower the primer's Tm, a standard annealing temperature may be too high, preventing efficient primer binding.[1] Solution: Optimize the annealing temperature by running a gradient PCR. Start with a temperature range 5-10°C below the calculated Tm of the modified primer.[1] A common starting point is 50°C.[1] If the optimal Ta is close to 72°C, a two-step PCR protocol may be beneficial.[1] |
| Suboptimal Reaction Component Concentrations | The concentrations of primers, MgCl₂, and dNTPs are often more critical when using modified primers.[1] Solution: Optimize the concentration of each component systematically. Refer to the table below for starting concentrations and optimization ranges. |
Issue 2: Non-Specific PCR Products or Primer-Dimers
The appearance of unexpected bands or primer-dimers indicates a loss of reaction specificity.
| Possible Cause | Recommended Solution |
| Annealing Temperature is Too Low | While a lower Ta can help with primer binding, a temperature that is too low can promote non-specific amplification and primer-dimer formation.[1] Solution: If you are observing non-specific products after lowering the Ta, try increasing it in small increments of 1-2°C.[1][3] |
| Non-Specific Priming During Setup | The polymerase can be active at room temperature, leading to the extension of non-specifically bound primers before thermocycling begins. Solution: Use a hot-start DNA polymerase, which remains inactive until the initial high-temperature denaturation step.[1][3] This minimizes non-specific amplification. |
| High Primer Concentration | Excessive primer concentration increases the likelihood of primer-dimer formation and non-specific binding.[1][5] Solution: Titrate the primer concentration. While the typical range is 0.1–1.0 µM, reducing the concentration towards the lower end of this range can often improve specificity.[1] |
Data Presentation: Reaction Component Optimization
The following table summarizes recommended starting concentrations and optimization ranges for key PCR components when using this compound-containing primers.
| Component | Starting Concentration | Optimization Range | Notes |
| This compound Primers | 0.5 µM | 0.1 - 1.0 µM | Higher concentrations can lead to non-specific products and primer-dimers.[1][6] |
| MgCl₂ | 1.5 mM | 1.5 - 2.5 mM | Optimize in 0.5 mM increments; concentration is critical for polymerase activity.[1][7] |
| dNTPs | 200 µM each | 50 - 200 µM each | Ensure equimolar amounts of each dNTP.[1] |
| DNA Template | 1-10 ng (plasmid) 50-250 ng (genomic) | Varies | Use high-quality, purified DNA. Too much template can inhibit the reaction.[7] |
| DNA Polymerase | Per Manufacturer | Per Manufacturer | A hot-start polymerase is recommended to enhance specificity.[1][3] |
Experimental Protocols
Protocol 1: Standard PCR with this compound-Containing Primers
This protocol provides a starting point for a standard 50 µL PCR reaction.
-
Reaction Setup: Assemble the following components on ice in a sterile, thin-walled PCR tube.
Component Volume Final Concentration 5X PCR Buffer 10 µL 1X dNTP Mix (10 mM each) 1 µL 200 µM Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template variable < 250 ng Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 units | Nuclease-Free Water | to 50 µL | - |
-
Thermocycling Conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 30-35 Annealing 50-60°C* 30 sec Extension 72°C 30-60 sec** Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | 1 |
*Start with an annealing temperature 5-10°C below the calculated primer Tm.[1] Optimize using gradient PCR. **Extension time is dependent on amplicon length (typically 30-60 seconds per kb).[1]
-
Analysis: Analyze the PCR products by running 5-10 µL of the reaction on an agarose gel.
Protocol 2: Optimizing Annealing Temperature (Ta) with Gradient PCR
Use this protocol to identify the optimal annealing temperature for your specific primer-template system.
-
Reaction Setup: Prepare a master mix for at least 8 reactions (for an 8-tube gradient) according to the component table in Protocol 1. Aliquot the master mix into PCR tubes and add the template DNA.
-
Gradient Thermocycling: Set the thermocycler to run a temperature gradient during the annealing step.
-
Analysis: Analyze the products from each temperature point on an agarose gel. Identify the temperature that produces the highest yield of the specific product with minimal non-specific bands.[1]
Mandatory Visualizations
Caption: General experimental workflow for PCR using this compound primers.
Caption: Troubleshooting logic for low PCR yield with this compound primers.
Caption: Key considerations for designing this compound-containing primers.
References
Technical Support Center: Co-administration of 5-NIdR and Temozolomide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing a combined therapeutic strategy of 5-NIdR and temozolomide (TMZ).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergistic action between this compound and temozolomide?
A1: Temozolomide is a DNA alkylating agent that adds methyl groups to DNA, most notably at the O6, N7, and N3 positions of guanine residues.[1][2] This DNA damage, if unrepaired, triggers apoptosis in cancer cells.[3] this compound, a non-natural deoxyriboside, is converted intracellularly to its triphosphate form, which acts as a potent inhibitor of DNA polymerases involved in translesion synthesis.[4] By inhibiting the replication of DNA that has been damaged by temozolomide, this compound potentiates the cytotoxic effects of TMZ, leading to an accumulation of DNA strand breaks, cell cycle arrest in the S-phase, and a significant increase in apoptosis.[4][5]
Q2: In which cancer models has the co-administration of this compound and temozolomide shown efficacy?
A2: The combination of this compound and temozolomide has demonstrated significant efficacy in preclinical models of brain cancer, particularly glioblastoma.[4][5] In murine xenograft models of glioblastoma, the co-administration resulted in complete tumor regression, a significant improvement over treatment with temozolomide alone, which only delayed tumor growth.[4][5]
Q3: How does the O6-methylguanine-DNA methyltransferase (MGMT) status of tumor cells affect the synergy between this compound and temozolomide?
A3: The MGMT protein directly repairs the primary cytotoxic lesion induced by temozolomide, the O6-methylguanine adduct.[1][2] Tumors with high levels of MGMT expression are often resistant to temozolomide.[2] While the synergy between this compound and temozolomide has been shown to be effective, its efficacy in MGMT-proficient versus MGMT-deficient tumors may vary. The mechanism of this compound, which inhibits the replication of damaged DNA, suggests that it would still potentiate the effects of temozolomide even in MGMT-proficient cells by targeting other DNA adducts (N7-guanine and N3-adenine) that are repaired by the base excision repair (BER) pathway.[1]
Q4: What are the expected effects of this compound and temozolomide co-administration on the cell cycle?
A4: The combination treatment of this compound and temozolomide has been shown to cause an accumulation of cancer cells in the S-phase of the cell cycle.[5] This S-phase arrest is likely due to the inhibition of DNA replication of temozolomide-damaged DNA by this compound, ultimately leading to apoptosis.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low synergy observed between this compound and Temozolomide | Suboptimal drug concentrations or dosing schedule. | Perform a dose-response matrix experiment to identify the optimal concentrations and combination ratios for your specific cell line. Consider sequential dosing (e.g., pre-treatment with temozolomide followed by this compound) to maximize DNA damage before inhibiting replication. |
| High levels of MGMT expression in the cancer cells. | Verify the MGMT status of your cell line. If MGMT expression is high, consider using MGMT inhibitors like O6-benzylguanine in your experimental design. | |
| Cell line-specific resistance mechanisms. | Investigate the status of DNA repair pathways, such as mismatch repair (MMR) and base excision repair (BER), in your cell line.[1][6][7] | |
| High levels of unexpected cytotoxicity with this compound alone | Off-target effects or cellular sensitivity. | Reduce the concentration of this compound used in your experiments. Ensure that the vehicle control (e.g., DMSO) is not causing cytotoxicity at the concentrations used. |
| Inconsistent results in apoptosis assays (e.g., Annexin V staining) | Timing of the assay. | Optimize the time point for apoptosis measurement after treatment. The peak of apoptosis may vary between cell lines. A time-course experiment (e.g., 24, 48, 72 hours post-treatment) is recommended. |
| Technical issues with the assay. | Ensure proper compensation settings on the flow cytometer. Use positive and negative controls for apoptosis induction. | |
| Difficulty in dissolving this compound or Temozolomide | Poor solubility in aqueous solutions. | Prepare stock solutions in an appropriate solvent, such as DMSO, at a high concentration. For working solutions, dilute the stock in cell culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.1%). |
Quantitative Data Summary
Table 1: In Vivo Tumor Growth Inhibition in a Murine Xenograft Model of Glioblastoma
| Treatment Group | Average Tumor Growth Rate | Outcome |
| Vehicle Control | Unaffected | Continuous tumor growth |
| This compound alone | Unaffected | Continuous tumor growth |
| Temozolomide alone | 2-fold slower than control | Delayed tumor growth |
| This compound + Temozolomide | Not applicable | Complete tumor regression within 2 weeks |
This table summarizes qualitative results from a study on the in vivo efficacy of this compound and temozolomide co-administration.[5]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and temozolomide in cell culture medium. Also, prepare combinations of both drugs at various fixed ratios.
-
Treatment: Remove the overnight medium from the cells and add the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Reading: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, temozolomide, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Synergistic mechanism of this compound and Temozolomide.
Caption: Workflow for assessing this compound and TMZ synergy.
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 6. mdpi.com [mdpi.com]
- 7. Distinct molecular mechanisms of acquired resistance to temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects of 5-NIdR in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-NIdR in cellular assays. The information is designed to help mitigate potential off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a non-natural nucleoside analog. Its primary on-target mechanism involves its conversion into the corresponding triphosphate, which then acts as a potent inhibitor of translesion DNA synthesis (TLS) polymerases.[1] By inhibiting the replication of damaged DNA, particularly lesions induced by alkylating agents like temozolomide, this compound synergistically enhances cancer cell apoptosis.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: As a nucleoside analog, this compound has the potential for off-target effects by interacting with other cellular proteins that bind nucleotides, such as kinases or other DNA metabolizing enzymes. While specific off-target profiling data for this compound is not extensively published, researchers should be aware of the possibility of unintended interactions that could lead to misinterpretation of experimental results. General concerns for nucleoside analogs include interference with physiological nucleoside metabolism and off-target inhibition of various kinases.
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A3: To confirm on-target activity, consider the following strategies:
-
Rescue Experiments: As this compound's primary effect is on DNA replication and repair, specific rescue experiments are challenging. However, comparing its effects in cell lines with varying dependencies on specific DNA repair pathways can provide insights.
-
Use of Structurally Unrelated Inhibitors: If available, using a different inhibitor of translesion synthesis with a distinct chemical structure should produce a similar phenotype if the effect is on-target.
-
Target Knockdown/Knockout: Genetically depleting the intended target (translesion synthesis polymerases) using siRNA or CRISPR/Cas9 should phenocopy the effects of this compound if the activity is on-target.
Q4: What are common challenges when working with this compound in combination with temozolomide?
A4: Common challenges include:
-
Optimizing the dosing schedule: The synergistic effect is dependent on the timing and concentration of both agents.
-
Distinguishing synergy from additive effects: Proper experimental design and data analysis (e.g., using the Chou-Talalay method) are crucial.
-
Increased cytotoxicity: The combination is significantly more toxic to cancer cells, which may require adjustments to assay conditions (e.g., cell seeding density, treatment duration).
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity/Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct reduction of MTT by this compound | Perform a cell-free MTT assay to test for direct reduction. If observed, consider an alternative viability assay (e.g., CellTiter-Glo®, SRB assay). | Wells with media, MTT, and this compound (no cells). |
| Interference from Temozolomide | Temozolomide can affect cellular metabolism. Ensure appropriate vehicle controls are included for both drugs. | Vehicle controls for this compound and temozolomide, both alone and in combination. |
| Incomplete formazan solubilization | Increase incubation time with the solubilization solvent and ensure thorough mixing. | Visually inspect wells for complete dissolution of formazan crystals. |
| High background absorbance | Use phenol red-free media during the MTT incubation step. Minimize serum concentration or use serum-free media. | Media-only and vehicle-only controls. |
Issue 2: High Variability in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Recommended Solution | Relevant Controls |
| Mechanical damage to cells during handling | Handle cells gently, especially during harvesting and washing, to avoid false positives for PI staining. | Untreated control cells to establish baseline apoptosis and necrosis. |
| Inappropriate compensation for spectral overlap | Use single-stain controls for each fluorochrome to set up proper compensation on the flow cytometer. | Single-stained positive control cells for each fluorochrome. |
| Suboptimal drug concentrations or incubation time | Perform a time-course and dose-response experiment to identify the optimal window for detecting apoptosis. | Positive control for apoptosis induction (e.g., staurosporine). |
| Cell clumping | Keep cells and buffers on ice to minimize apoptosis and necrosis. Gently mix samples before analysis. Consider filtering the cell suspension if clumping is severe. | Visual inspection of cell suspension under a microscope. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line | Treatment | IC50 (µM) | Notes |
| U87MG | This compound | > 50 | This compound alone shows weak potency.[1] |
| Temozolomide | 100 - 250 | Varies depending on exposure time and assay conditions. | |
| This compound + Temozolomide | < 50 | Demonstrates a synergistic effect. | |
| T98G | This compound | > 50 | This compound alone shows weak potency. |
| Temozolomide | > 400 | T98G is a temozolomide-resistant cell line. | |
| This compound + Temozolomide | < 200 | This compound can re-sensitize resistant cells to temozolomide. |
Note: The IC50 values for this compound are not well-documented in publicly available literature and are presented here as hypothetical values based on its described weak monotherapy potency. Temozolomide IC50 values are based on published ranges.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate glioblastoma cells (e.g., U87MG, T98G) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and/or temozolomide in culture medium. Add to the respective wells. Include vehicle controls.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound and/or temozolomide for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: On-target mechanism of this compound in combination with temozolomide.
Caption: A logical workflow for troubleshooting inconsistent phenotypic results.
Caption: Simplified DNA damage response signaling pathway relevant to this compound's mechanism.
References
Technical Support Center: Optimizing 5-NIdR Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-NIdR (5-Nitro-indole-2'-deoxyriboside) in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-natural nucleoside that primarily functions by inhibiting the replication of damaged DNA. When used in combination with DNA alkylating agents like temozolomide (TMZ), this compound enhances their cytotoxic effects. TMZ induces DNA damage, and this compound prevents the cancer cells from repairing this damage, leading to an accumulation of single- and double-strand DNA breaks. This ultimately triggers cell cycle arrest in the S-phase and induces apoptosis.
Q2: What is the optimal incubation time for this compound treatment?
A2: The optimal incubation time for this compound is cell-line dependent and should be determined empirically for your specific experimental setup. A time-course experiment is recommended to identify the ideal duration of treatment. Based on the mechanism of action, which involves interference with DNA replication, incubation times that cover at least one full cell cycle are often necessary to observe significant effects. A common starting point for time-course experiments is to measure endpoints at 24, 48, and 72 hours post-treatment.
Q3: How do I determine the optimal concentration of this compound to use?
A3: A dose-response experiment is crucial to determine the optimal concentration of this compound for your cell line. This involves treating cells with a range of this compound concentrations for a fixed incubation time (determined from your time-course experiment) to establish the half-maximal inhibitory concentration (IC50). It is important to include both a vehicle control (e.g., DMSO) and untreated controls in your experiment.
Q4: Can this compound be used as a standalone treatment?
A4: While this compound can be investigated as a single agent, current research strongly indicates that its most significant therapeutic potential is realized when used in combination with DNA-damaging agents like temozolomide.[1] Studies have shown that this compound alone may not significantly affect tumor growth, but in combination with TMZ, it can lead to complete tumor regression.[1]
Q5: Which signaling pathways are involved in the cellular response to this compound treatment?
A5: The cellular response to this compound, particularly in combination with DNA-damaging agents, involves the activation of the DNA Damage Response (DDR) pathway. Specifically, the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade is crucial. This pathway is activated in response to single-stranded DNA, which can arise from stalled replication forks caused by this compound's inhibition of damaged DNA replication. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair. However, in the presence of extensive, irreparable damage, this pathway can also signal for the initiation of apoptosis, often involving the tumor suppressor protein p53.
Troubleshooting Guides
Problem 1: Low Cytotoxicity Observed with this compound Treatment
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line. The effect of this compound is time-dependent. |
| Suboptimal this compound Concentration | Conduct a dose-response experiment to determine the IC50 value for your cell line. Ensure that the concentration range tested is appropriate. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound or the combination treatment. Consider using a different cell line or investigating the underlying resistance mechanisms. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
Problem 2: Difficulty in Detecting S-Phase Arrest in Cell Cycle Analysis
| Possible Cause | Suggested Solution |
| Incorrect Timing of Cell Harvest | S-phase arrest may be transient. Perform a time-course experiment, harvesting cells at multiple time points (e.g., 12, 24, 48 hours) after treatment to capture the peak of S-phase accumulation. |
| Low this compound Concentration | The concentration of this compound may be insufficient to induce a robust S-phase arrest. Try increasing the concentration based on your dose-response data. |
| Poor Resolution in Flow Cytometry Data | Ensure a single-cell suspension by gentle pipetting or filtering to remove clumps. Run samples at a low flow rate to improve the resolution of the G0/G1, S, and G2/M peaks.[2][3] |
| Inadequate Staining | Ensure proper cell fixation and permeabilization. Use a sufficient concentration of a DNA staining dye like Propidium Iodide (PI) and treat with RNase to avoid staining of double-stranded RNA. |
Problem 3: Inconsistent Apoptosis Assay Results
| Possible Cause | Suggested Solution |
| Timing of Assay | Apoptosis is a dynamic process. Analyze cells at different time points after treatment (e.g., 24, 48, 72 hours) to capture both early and late apoptotic events. |
| Loss of Adherent Cells | During apoptosis, adherent cells may detach. When harvesting, be sure to collect both the adherent and floating cell populations to get an accurate measure of apoptosis.[4] |
| Incorrect Compensation in Flow Cytometry | When using multi-color staining (e.g., Annexin V-FITC and PI), ensure that proper compensation controls are used to correct for spectral overlap between the fluorochromes.[1] |
| False Positives in PI Staining | Propidium Iodide can stain RNA in the cytoplasm of cells with compromised membranes, leading to false positives. Consider treating with RNase A to ensure only DNA is stained.[5] |
Data Presentation
Table 1: Representative Time-Dependent Cytotoxicity of this compound in Combination with Temozolomide (TMZ) in Glioblastoma Cells
| Incubation Time (hours) | Treatment | Cell Viability (%) |
| 24 | Control (Untreated) | 100 |
| Vehicle (DMSO) | 98 ± 2.1 | |
| This compound (10 µM) | 95 ± 3.5 | |
| TMZ (50 µM) | 75 ± 4.2 | |
| This compound (10 µM) + TMZ (50 µM) | 60 ± 3.8 | |
| 48 | Control (Untreated) | 100 |
| Vehicle (DMSO) | 97 ± 2.5 | |
| This compound (10 µM) | 92 ± 4.1 | |
| TMZ (50 µM) | 55 ± 5.1 | |
| This compound (10 µM) + TMZ (50 µM) | 35 ± 4.5 | |
| 72 | Control (Untreated) | 100 |
| Vehicle (DMSO) | 96 ± 2.8 | |
| This compound (10 µM) | 88 ± 3.9 | |
| TMZ (50 µM) | 40 ± 4.8 | |
| This compound (10 µM) + TMZ (50 µM) | 15 ± 3.2 | |
| Note: Data are representative examples and will vary depending on the cell line and experimental conditions. |
Table 2: Example of Cell Cycle Distribution in Glioblastoma Cells after 48-hour Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55 ± 3.1 | 30 ± 2.5 | 15 ± 1.9 |
| This compound (10 µM) | 52 ± 2.8 | 35 ± 2.9 | 13 ± 1.5 |
| TMZ (50 µM) | 45 ± 3.5 | 40 ± 3.1 | 15 ± 2.0 |
| This compound (10 µM) + TMZ (50 µM) | 25 ± 2.2 | 65 ± 4.2 | 10 ± 1.3 |
| Note: Data are representative examples and will vary depending on the cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and/or TMZ in complete culture medium. Remove the old medium from the wells and add the medium containing the treatments. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound and/or TMZ for the chosen incubation time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.
Mandatory Visualization
Caption: this compound and Temozolomide signaling pathway.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. kumc.edu [kumc.edu]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5-NIdR Solubility Challenges for In Vivo Research
Welcome to the technical support center for researchers utilizing 5-nitroindolyl-2'-deoxyriboside (5-NIdR) in in vivo studies. This resource provides practical guidance, troubleshooting tips, and detailed protocols to address the common solubility hurdles encountered with this promising chemotherapeutic adjuvant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an artificial nucleoside that has been shown to significantly enhance the efficacy of DNA-alkylating agents like temozolomide, particularly in glioblastoma models.[1] It functions by inhibiting translesion DNA synthesis, a mechanism that cancer cells use to tolerate DNA damage. Like many nucleoside analogs with complex aromatic structures, this compound has poor aqueous solubility. This presents a significant challenge for in vivo research, as a stable and biocompatible formulation is required to achieve therapeutic concentrations in animal models without causing vehicle-related toxicity.
Q2: What are the primary strategies for solubilizing this compound for in vivo administration?
A2: The most common approach for solubilizing poorly water-soluble compounds like this compound for in vivo use is the creation of a co-solvent system. This typically involves a primary organic solvent in which the compound is highly soluble, which is then diluted with other less toxic and more biocompatible vehicles to create a final formulation suitable for injection.
Q3: Which solvents are commonly used for compounds like this compound?
A3: Dimethyl sulfoxide (DMSO) is a powerful and frequently used initial solvent for many non-polar compounds. However, due to its potential for toxicity at higher concentrations, it is almost always used as part of a multi-component vehicle. Other common components include polyethylene glycol (e.g., PEG400), surfactants like Tween-80 or Cremophor EL, and cyclodextrins, all of which are ultimately diluted in a physiologically compatible carrier such as saline or phosphate-buffered saline (PBS).
Q4: Is there a universally optimal vehicle for this compound?
A4: There is no single "best" vehicle, as the optimal formulation depends on the required dose of this compound, the route of administration (e.g., intraperitoneal, intravenous), and the specific animal model. It is crucial to perform small-scale solubility tests and pilot tolerability studies in your model system.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of aqueous buffer (e.g., saline). | The concentration of the organic co-solvent (e.g., DMSO) is insufficient to maintain solubility in the final aqueous formulation. The final pH of the solution may be affecting solubility. | 1. Increase the proportion of the organic co-solvent in the final formulation, but be mindful of potential toxicity. 2. Consider adding a surfactant (e.g., Tween-80) or a solubilizing agent like PEG400 to the vehicle. 3. Ensure the pH of the final solution is compatible with this compound's stability and solubility. |
| The prepared this compound formulation is too viscous for injection. | The concentration of high molecular weight polymers like PEG400 is too high. | 1. Reduce the percentage of the viscous component. 2. Gently warm the solution before injection to decrease viscosity (ensure temperature does not degrade this compound). |
| Animals show signs of distress or toxicity after injection (e.g., lethargy, ruffled fur). | The concentration of the organic solvent (especially DMSO) in the final formulation may be too high. The compound itself may have reached its maximum tolerated dose. | 1. Reduce the concentration of the organic solvent in the vehicle. A final DMSO concentration of <10% is generally recommended for intraperitoneal injections in mice. 2. Include a vehicle-only control group to distinguish between vehicle- and compound-related toxicity. 3. If toxicity persists with a well-tolerated vehicle, consider reducing the dose of this compound. |
| Inconsistent results in efficacy studies. | The this compound may not be fully dissolved, leading to inaccurate dosing. The formulation may be unstable and precipitating over time. | 1. Visually inspect the solution for any particulate matter before each injection. 2. Prepare the formulation fresh before each use. 3. Use sonication or gentle vortexing to ensure complete dissolution. |
Quantitative Data on Vehicle Components
While specific solubility data for this compound is not widely published, the following tables provide information on commonly used vehicle components for poorly soluble compounds, which can serve as a starting point for formulation development.
Table 1: Common Co-Solvents and Their Properties
| Solvent | Typical Concentration Range in Final Formulation (v/v) | Notes |
| DMSO | 1-20% | Excellent solubilizing power. Potential for toxicity at higher concentrations. |
| PEG400 | 10-40% | Good solubilizer and viscosity modifier. Generally well-tolerated. |
| Ethanol | 5-10% | Can be used as a co-solvent, but can cause irritation at higher concentrations. |
Table 2: Common Surfactants and Their Properties
| Surfactant | Typical Concentration Range in Final Formulation (v/v) | Notes |
| Tween-80 | 1-5% | Non-ionic surfactant, helps to form stable emulsions and prevent precipitation. |
| Cremophor EL | 1-5% | Can cause hypersensitivity reactions in some animals. |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Co-Solvent Vehicle for this compound
This protocol describes the preparation of a common vehicle for poorly soluble compounds, which can be adapted for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG400, sterile
-
Tween-80, sterile
-
Sterile 0.9% saline
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary. This will be your stock solution.
-
In a separate sterile tube, prepare the vehicle by adding the components in the following order, vortexing after each addition:
-
PEG400
-
Tween-80
-
-
Slowly add the this compound stock solution (from step 2) to the vehicle mixture (from step 3) while vortexing.
-
Add sterile 0.9% saline to reach the final desired volume and concentration.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
Example Formulation (for a final volume of 1 mL):
-
10% DMSO
-
40% PEG400
-
5% Tween-80
-
45% Saline
To prepare this, you would mix 400 µL of PEG400 and 50 µL of Tween-80. Then, you would dissolve your this compound in 100 µL of DMSO and add this to the PEG400/Tween-80 mixture. Finally, you would add 450 µL of saline.
Important Considerations:
-
Always prepare formulations in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
The final concentration of DMSO should be kept as low as possible. For intraperitoneal injections in mice, a final concentration of <10% is generally recommended.
-
Always include a vehicle-only control group in your in vivo experiments.
Visualizations
References
troubleshooting unexpected results in 5-NIdR functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-NIdR in functional assays. The information is tailored to address specific issues that may arise during experimentation, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (5-nitroindolyl-2'-deoxyriboside) is an artificial nucleoside that functions as an inhibitor of translesion DNA synthesis (TLS).[1] When administered to cells, it is converted into its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP is a potent inhibitor of several human DNA polymerases that are involved in replicating damaged DNA.[1] By inhibiting these polymerases, this compound prevents the repair of DNA lesions, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis, particularly when used in combination with DNA-damaging agents like temozolomide.[1]
Q2: What are the expected outcomes of a successful this compound functional assay?
In cancer cell lines, particularly those with a high reliance on TLS for survival, treatment with this compound in combination with a DNA-damaging agent is expected to:
-
Increase apoptosis: A significant increase in the percentage of apoptotic cells compared to treatment with the DNA-damaging agent alone.[1]
-
Induce S-phase cell cycle arrest: An accumulation of cells in the S-phase of the cell cycle, as DNA replication is stalled at sites of damage.
-
Enhance DNA damage markers: An increase in markers of DNA double-strand breaks, such as γH2AX foci.
Q3: How should this compound be stored and handled?
While specific stability data for this compound is not extensively published, as a nucleoside analog, it is recommended to follow standard procedures for handling similar compounds. For long-term storage, it is advisable to store this compound as a dry powder at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. To maintain the integrity of the compound, it is important to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Unexpected Result 1: No significant increase in apoptosis with this compound and a DNA-damaging agent.
| Possible Cause | Troubleshooting/Optimization Step |
| Suboptimal concentration of this compound or DNA-damaging agent | Perform a dose-response experiment to determine the optimal concentrations of both agents in your specific cell line. |
| Incorrect timing of treatment and/or assay | Optimize the incubation time for both the drug treatment and the subsequent apoptosis assay. Apoptosis is a dynamic process, and the peak may be missed if the assay is performed too early or too late. |
| Cell line is resistant to this compound's mechanism of action | The cell line may not rely heavily on the specific translesion synthesis polymerases that this compound inhibits. Consider using a different cell line or a positive control cell line known to be sensitive. |
| Issues with the apoptosis assay | High background in negative controls, or weak signal in positive controls. Refer to the troubleshooting section for apoptosis assays below. |
| Degradation of this compound | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Unexpected Result 2: No observable S-phase arrest in cell cycle analysis.
| Possible Cause | Troubleshooting/Optimization Step |
| Insufficient drug concentration or treatment duration | Increase the concentration of this compound and/or the DNA-damaging agent, or prolong the treatment duration to allow for cell cycle effects to become apparent. |
| Cell cycle synchronization issues | If cells are not actively proliferating, cell cycle effects will be difficult to observe. Ensure cells are in the exponential growth phase during treatment. |
| Problems with flow cytometry sample preparation or analysis | Cell clumping, incorrect staining, or improper gating can all obscure cell cycle data. Refer to the troubleshooting section for cell cycle analysis below. |
| Cell line has a rapid S-phase transit | In some cell lines, the S-phase arrest may be transient. Perform a time-course experiment to capture the peak of the S-phase population. |
Unexpected Result 3: No increase in γH2AX foci or other DNA damage markers.
| Possible Cause | Troubleshooting/Optimization Step |
| Timing of analysis is not optimal | The induction and repair of DNA damage are dynamic processes. Perform a time-course experiment to identify the optimal time point for observing an increase in DNA damage markers after treatment. |
| Low sensitivity of the DNA damage assay | Ensure that the chosen assay (e.g., γH2AX staining, comet assay) is sensitive enough to detect the expected level of DNA damage. Optimize antibody concentrations and imaging parameters. |
| Efficient DNA repair mechanisms in the cell line | The cell line may have highly efficient alternative DNA repair pathways that compensate for the inhibition of translesion synthesis. |
| Technical issues with the staining or imaging procedure | High background, weak signal, or improper image analysis can lead to inaccurate results. Refer to the troubleshooting section for DNA damage assays below. |
Data Presentation
Table 1: Representative Dose-Response of Glioblastoma Cell Lines to this compound and Temozolomide (TMZ)
| Cell Line | Treatment | Concentration | % Cell Viability (Mean ± SD) |
| U87 | This compound | 50 µM | 95 ± 5 |
| 100 µM | 88 ± 7 | ||
| TMZ | 100 µM | 75 ± 8 | |
| This compound (100 µM) + TMZ (100 µM) | - | 45 ± 6 | |
| A172 | This compound | 50 µM | 92 ± 6 |
| 100 µM | 85 ± 5 | ||
| TMZ | 100 µM | 70 ± 9 | |
| This compound (100 µM) + TMZ (100 µM) | - | 40 ± 7 |
Note: This table presents illustrative data based on typical findings and should be adapted based on experimental results.
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent for the optimized duration. Include appropriate vehicle controls.
-
-
Cell Harvest:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and then resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after incubation.
-
Use appropriate single-color and unstained controls for compensation and gating.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvest and Fixation:
-
Harvest cells as described above.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: DNA Damage Assessment using γH2AX Staining
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound and/or a DNA-damaging agent.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against γH2AX.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Visualizations
Caption: Mechanism of this compound in sensitizing cancer cells to DNA damaging agents.
Caption: General experimental workflow for this compound functional assays.
Caption: A logical approach to troubleshooting unexpected results.
References
Validation & Comparative
Validating 5-NIdR as a Selective Inhibitor of Translesion Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) as a selective inhibitor of translesion synthesis (TLS) with other alternative strategies. Supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows are presented to facilitate a comprehensive understanding of this compound's performance and potential applications in cancer therapy.
Executive Summary
Translesion synthesis is a DNA damage tolerance mechanism that allows replication to proceed across DNA lesions, often at the cost of introducing mutations. This process is a significant contributor to chemoresistance in cancer. This compound is a novel nucleoside analog that selectively inhibits TLS, thereby sensitizing cancer cells to DNA-damaging agents. This guide details the validation of this compound, comparing its efficacy and selectivity to other TLS inhibition strategies.
Mechanism of Action of this compound
This compound is a prodrug that is intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a chain terminator during TLS. Specialized DNA polymerases, such as DNA polymerase η (Pol η), DNA polymerase ι (Pol ι), and DNA polymerase κ (Pol κ), which are involved in bypassing DNA lesions, can incorporate 5-NITP opposite a damaged DNA base. However, once incorporated, the bulky nitro group of 5-NITP sterically hinders the subsequent addition of the next nucleotide, effectively terminating DNA synthesis and leading to replication fork collapse and ultimately, cell death.
Data Presentation: Performance Comparison of TLS Inhibitors
The following tables summarize the quantitative data on the performance of this compound and a comparator TLS inhibitor, JH-RE-06, which targets the REV1-REV7 interaction.
Table 1: In Vitro Cytotoxicity (IC50) of TLS Inhibitors in Glioblastoma Cell Lines
| Cell Line | This compound (μM) | JH-RE-06 (μM) | Reference |
| U87MG | > 360 | Not Reported | [1] |
| T98G | Not Reported | Not Reported | |
| A172 | Not Reported | Not Reported | |
| SW1088 | Not Reported | Not Reported |
Table 2: Synergistic Effects of this compound with Temozolomide (TMZ) in Glioblastoma Cells
| Cell Line | Treatment | Effect | Reference |
| U87 | 100 μM TMZ + 100 μg/mL this compound | Significant increase in pATM and double-strand breaks compared to individual treatments. | [1] |
| U87 | Sublethal doses of TMZ and this compound | Synergistic increase in the percentage of nonviable cells. | [1] |
Table 3: Comparison of Cellular Effects of this compound and JH-RE-06 in Combination with DNA Damaging Agents
| Inhibitor | DNA Damaging Agent | Cell Line | Key Findings | Reference |
| This compound | Temozolomide (TMZ) | Glioblastoma | Complete tumor regression in a murine xenograft model when co-administered with TMZ. | [1] |
| 3-Eth-5-NIdR | TMZ | MOLT4 | Significant increase in early and late-stage apoptosis compared to individual treatments. | |
| JH-RE-06 | Cisplatin | A375 (melanoma) | Virtually complete inhibition of tumor growth in a xenograft mouse model when co-administered with cisplatin. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or the comparator compound. Include untreated and vehicle-treated controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 μL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and appropriate controls
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the desired concentration of this compound for a specific duration. Include untreated and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vitro Translesion Synthesis Assay (Primer Extension Assay)
This assay is used to directly assess the inhibitory effect of this compound on the activity of specialized DNA polymerases.
Materials:
-
Purified specialized DNA polymerase (e.g., Pol η, Pol ι, Pol κ)
-
Oligonucleotide primer-template containing a specific DNA lesion (e.g., an abasic site)
-
5-NITP (the active triphosphate form of this compound) and natural dNTPs
-
Reaction buffer containing MgCl2
-
Loading dye (containing formamide and tracking dyes)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or other gel imaging system
Procedure:
-
Label the 5' end of the primer with a radioactive or fluorescent tag.
-
Anneal the labeled primer to the lesion-containing template DNA.
-
Set up reaction mixtures containing the primer-template duplex, the DNA polymerase, and the reaction buffer.
-
To test the inhibitory effect, add varying concentrations of 5-NITP to the reactions. Include a control reaction with only natural dNTPs.
-
Initiate the polymerase reaction by adding MgCl2 and incubate at 37°C for a defined period.
-
Stop the reactions by adding the loading dye.
-
Denature the DNA products by heating and separate them by size using denaturing PAGE.
-
Visualize the DNA products using a phosphorimager or other appropriate imaging system.
-
Analyze the gel to determine the extent of primer extension and the chain termination caused by the incorporation of 5-NITP.
Mandatory Visualization
Translesion Synthesis Signaling Pathway
Caption: Translesion Synthesis Pathway and Inhibition by this compound.
Experimental Workflow for Validating this compound
Caption: Experimental workflow for the validation of this compound.
Conclusion
The available data strongly support the validation of this compound as a selective inhibitor of translesion synthesis. Its mechanism of action, involving chain termination after incorporation by specialized DNA polymerases, provides a clear rationale for its selective activity in the context of DNA damage. While direct quantitative comparisons with a broad range of other TLS inhibitors are still emerging, the synergistic effects of this compound with DNA-damaging agents like temozolomide in preclinical models highlight its significant therapeutic potential. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate and compare the performance of this compound in various cancer models.
References
A Head-to-Head Battle of Universal Bases: 5-NIdR vs. Deoxyinosine
In the realm of molecular biology, the quest for a truly universal base—a nucleotide analog that can pair with any of the four standard DNA bases (A, T, C, and G) without compromising the stability and function of the DNA duplex—is of paramount importance. Among the contenders, 5-nitro-1-indolyl-2'-deoxyribonucleoside (5-NIdR) and deoxyinosine have emerged as popular choices for applications requiring degenerate primers and probes, such as in PCR, sequencing, and mutagenesis. This guide provides an in-depth, objective comparison of these two universal base analogs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Distinctions
The fundamental difference between this compound and deoxyinosine lies in their mode of interaction within the DNA double helix. This compound, a non-hydrogen bonding analog, primarily stabilizes the duplex through base-stacking interactions.[1][2] In contrast, deoxyinosine, structurally similar to guanosine, forms hydrogen bonds with the opposing base, albeit with a notable preference.[3][4] This distinction in their mechanism of action leads to significant differences in their performance, particularly concerning pairing specificity and duplex stability.
| Feature | 5-Nitro-1-indolyl-2'-deoxyribonucleoside (this compound) | Deoxyinosine |
| Primary Mode of Interaction | Base-stacking[1][2] | Hydrogen bonding[5] |
| Pairing Specificity | Truly universal; pairs indiscriminately with all four bases.[5] | Shows pairing preference (I-C > I-A > I-T ≈ I-G).[3][5] |
| Duplex Stability | Generally less destabilizing, especially with multiple substitutions.[1][5] | Can significantly destabilize duplexes depending on the opposing base.[5] |
| Structural Impact | Stacks within the DNA duplex, adopting an anti conformation with minimal distortion.[1][5] | Can form wobble base pairs, leading to some distortion of the DNA helix.[5] |
| Common Applications | Probes, primers for PCR and sequencing where true degeneracy is required.[5][6] | Degenerate PCR primers, microarray probes.[5][7] |
Quantitative Comparison: The Impact on Duplex Stability
A critical parameter for any universal base is its effect on the thermal stability of the DNA duplex, often measured as the change in melting temperature (ΔTm). A significant decrease in Tm can negatively impact the efficiency of applications like PCR and hybridization. Experimental data consistently demonstrates the superior performance of this compound in maintaining duplex stability.
The following table summarizes the change in melting temperature (ΔTm) observed upon incorporation of this compound into a 17-mer DNA duplex.
| Position of this compound in 17-mer Duplex | ΔTm (°C) vs. Unmodified Duplex (Tm = 72°C) |
| Towards the end | -2 |
| In the middle | -5 |
| Data sourced from melting temperature experiments.[1] |
In contrast, deoxyinosine's impact on duplex stability is more variable and dependent on the opposing base, with a general trend of greater destabilization compared to this compound.[5][7] The pairing of deoxyinosine with cytosine (I-C) is the most stable, while its pairing with guanine or thymine (I-G, I-T) is significantly less stable.[5]
Experimental Protocols for Comparative Analysis
To facilitate a direct and quantitative comparison of this compound and deoxyinosine in a laboratory setting, detailed experimental protocols are provided below.
Comparative Thermal Melting Analysis
This protocol outlines the procedure for determining and comparing the melting temperatures (Tm) of DNA duplexes containing either this compound or deoxyinosine.
Experimental Workflow for Thermal Melting Analysis
Caption: Workflow for comparing the thermal stability of DNA duplexes.
Methodology:
-
Oligonucleotide Design and Synthesis:
-
Design a set of self-complementary oligonucleotides or pairs of complementary oligonucleotides. One set will serve as the control with standard Watson-Crick base pairing.
-
Design corresponding sets where a specific base is replaced with this compound in one set and deoxyinosine in another. To assess the effect of the opposing base, design four separate complementary strands for each universal base-containing oligonucleotide, where the base opposite the universal base is A, T, C, or G.
-
Synthesize and purify all oligonucleotides.
-
-
Sample Preparation:
-
Accurately determine the concentration of each oligonucleotide solution using UV absorbance at 260 nm.
-
For each duplex to be tested, mix equimolar amounts of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
-
Annealing:
-
Heat the oligonucleotide solutions to 95°C for 5 minutes to ensure complete denaturation.
-
Allow the solutions to cool slowly to room temperature to facilitate proper annealing and duplex formation.
-
-
Thermal Denaturation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the samples at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C per minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is typically determined by finding the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) for each universal base-containing duplex relative to the control duplex.
-
Comparative Priming Efficiency in PCR
This protocol uses quantitative PCR (qPCR) to compare the priming efficiency of primers containing this compound versus deoxyinosine.
Experimental Workflow for qPCR-based Priming Efficiency Assay
Caption: Workflow for comparing primer efficiency using qPCR.
Methodology:
-
Primer and Template Preparation:
-
Design a forward and reverse primer pair flanking a target region of a known DNA template.
-
Create three versions of one of the primers: a control primer with the standard sequence, a primer with a single this compound substitution at a degenerate position, and a primer with a single deoxyinosine substitution at the same position.
-
Synthesize and purify all primers.
-
Prepare a highly purified DNA template of known concentration.
-
-
qPCR Setup:
-
Prepare a serial dilution of the DNA template (e.g., 10-fold dilutions from 10^7 to 10^2 copies per reaction).
-
For each primer set (control, this compound, and deoxyinosine), prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), a thermostable DNA polymerase, dNTPs, and the respective forward and reverse primers.
-
Aliquot the master mixes into a 96-well qPCR plate and add the template dilutions in triplicate for each primer set. Include no-template controls for each primer set.
-
-
qPCR Run:
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
For each primer set, plot the threshold cycle (Ct) values against the logarithm of the initial template concentration to generate a standard curve.
-
Calculate the slope of the linear regression line for each standard curve.
-
Determine the PCR efficiency (E) for each primer set using the formula: E = (10^(-1/slope)) - 1. An efficiency of 100% corresponds to a slope of -3.32.
-
Compare the calculated efficiencies of the primers containing this compound and deoxyinosine to the control primer to assess their relative priming performance.
-
Assessment of DNA Polymerase Fidelity
This protocol utilizes Sanger sequencing to evaluate the fidelity of DNA polymerases when encountering this compound or deoxyinosine in the template strand.
Experimental Workflow for Sanger Sequencing-Based Fidelity Assay
Caption: Workflow for assessing DNA polymerase fidelity with universal bases.
Methodology:
-
Template and Primer Preparation:
-
Synthesize single-stranded DNA templates containing a known sequence. Create three versions of the template: a control with a standard base (e.g., A) at a specific position, one with this compound at that position, and one with deoxyinosine at the same position.
-
Design and synthesize a sequencing primer that anneals upstream of the position containing the universal base.
-
-
Sanger Sequencing Reaction:
-
Set up four separate sequencing reactions for each template. Each reaction will contain the template, the sequencing primer, a DNA polymerase, all four dNTPs, and one of the four fluorescently labeled dideoxynucleotides (ddATP, ddTTP, ddCTP, or ddGTP).
-
Perform cycle sequencing in a thermal cycler.
-
-
Product Analysis:
-
Purify the sequencing products to remove unincorporated ddNTPs and primers.
-
Separate the DNA fragments by size using capillary electrophoresis on an automated DNA sequencer.
-
-
Data Interpretation:
-
Analyze the resulting electropherograms for each reaction.
-
For the control template, a single, clear peak corresponding to the complementary base should be observed at the position of interest.
-
For the templates containing this compound and deoxyinosine, examine the relative peak heights of the four bases at the universal base position. The distribution of peak heights will indicate the preference of the DNA polymerase for incorporating each of the four dNTPs opposite the universal base. A truly universal base should result in roughly equal incorporation of all four bases, while a biased universal base will show a preference for one or more bases.
-
Conclusion: Choosing the Right Universal Base
The choice between this compound and deoxyinosine ultimately depends on the specific requirements of the application. For protocols that demand a truly indiscriminate universal base to recognize all four nucleotides with minimal bias and maintain duplex stability, this compound is the superior choice.[1][5] Its interaction via base stacking ensures more consistent performance across different sequence contexts.
Deoxyinosine, while not a truly universal base due to its pairing preferences, remains a widely used and cost-effective option, particularly for degenerate PCR where some bias may be tolerated or even desired.[3][5] Researchers should carefully consider the trade-offs between universality, duplex stability, and cost when selecting the appropriate universal base analog for their experiments. The provided experimental protocols offer a framework for making an informed, data-driven decision based on the specific performance characteristics of each analog in relevant applications.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. metabion.com [metabion.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Power: 5-NIdR and Temozolomide in Glioblastoma Therapy
A Comparative Guide to a Novel Combination Strategy
For researchers and drug development professionals navigating the challenging landscape of glioblastoma (GBM) treatment, the quest for therapies that can overcome resistance to the standard-of-care alkylating agent, temozolomide (TMZ), is paramount. This guide provides an in-depth analysis of the experimental validation of 5-iodo-2'-deoxyribose-1-nitrate (5-NIdR), a non-natural nucleoside, as a potent synergistic partner for TMZ. We present a comparative overview of its efficacy alongside other emerging combination strategies, supported by available experimental data and detailed methodologies.
The Synergistic Mechanism of this compound and Temozolomide
Temozolomide exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1] The O6-methylguanine (O6-MeG) adduct is particularly cytotoxic as it leads to DNA double-strand breaks and subsequent cell death.[1] However, cancer cells can develop resistance, often through the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes these methyl groups.[1]
The therapeutic strategy of combining this compound with temozolomide hinges on a synthetic lethality approach. This compound acts by inhibiting the replication of DNA that has been damaged by temozolomide.[2] This inhibition leads to an accumulation of single- and double-strand DNA breaks, causing cancer cells to arrest in the S-phase of the cell cycle before undergoing apoptosis.[2] This mechanism suggests that this compound can potentiate the cytotoxic effects of TMZ, even in tumors that might otherwise be resistant.
In Vivo Efficacy: A Potent Combination
Preclinical studies in xenograft mouse models of brain cancer have demonstrated a dramatic synergistic effect between this compound and temozolomide. While this compound alone did not significantly impact tumor growth, and temozolomide monotherapy only slowed tumor growth by two-fold, the combination therapy resulted in complete tumor regression within two weeks of treatment .[2]
Comparative Analysis of Temozolomide Combination Therapies
To provide a broader context for the potential of this compound, this section compares its synergistic effects with other classes of drugs currently being investigated in combination with temozolomide for the treatment of glioblastoma.
Table 1: In Vitro Synergistic Effects of Various Agents with Temozolomide on Glioblastoma Cell Lines
| Combination Agent | Cell Line(s) | Key In Vitro Outcomes | Reference(s) |
| This compound | Brain Cancer Cells | Significantly higher levels of apoptosis compared to single-agent treatment. Accumulation of cells in S-phase. | [2] |
| PARP Inhibitors (e.g., Olaparib, Veliparib) | U87MG, U251MG, T98G, GBM12 | Enhanced TMZ-induced cytotoxicity and apoptosis, regardless of MGMT promoter methylation status. More pronounced effects in TMZ-resistant lines at higher concentrations. | [2][3] |
| EGFR Inhibitors (e.g., Afatinib, Nimotuzumab) | U87MG, U251 (expressing EGFRvIII) | Differential inhibition of proliferation and clonogenic survival. Induction of cell cycle arrest. | [4][5] |
| PI3K Inhibitors (e.g., XL765, XH30) | GBM39, U251/TMZ, T98G | Concentration-dependent decreases in cell viability. Additive toxicity with TMZ. Inhibition of proliferation in TMZ-resistant cells. | [6][7] |
Table 2: In Vivo Efficacy of Temozolomide Combination Therapies in Glioblastoma Xenograft Models
| Combination Agent | Xenograft Model | Key In Vivo Outcomes | Reference(s) |
| This compound | Brain Cancer Xenograft | Complete tumor regression within two weeks. | [2] |
| PARP Inhibitors (e.g., Olaparib, Veliparib) | Orthotopic U87MG, GBM12 | Significantly decreased tumor volume and greater survival compared to control and monotherapy. No significant survival difference between TMZ alone and combination therapy in one study. | [2][3] |
| EGFR Inhibitors (e.g., Afatinib) | Intracranial U87EGFRvIII | Prevention of tumor growth. | [4] |
| PI3K Inhibitors (e.g., XL765) | Intracranial GBM39 | 140-fold reduction in median tumor bioluminescence with combination therapy compared to a 30-fold reduction with TMZ alone. Trend towards improved median survival. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vitro Cell Viability and Apoptosis Assays
1. Cell Lines and Culture:
-
Human glioblastoma cell lines (e.g., U87MG, U251, T98G) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Treatment:
-
Cells are seeded in 96-well plates for viability assays or 6-well plates for apoptosis assays. After 24 hours, cells are treated with varying concentrations of this compound, temozolomide, or the combination. A vehicle control (e.g., DMSO) is also included.
3. Cell Viability Assay (MTT Assay):
-
After a 48-72 hour incubation with the drugs, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
4. Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining):
-
Following drug treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a 15-minute incubation in the dark at room temperature, the cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice) are used.
2. Tumor Implantation:
-
Human glioblastoma cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the brains of the mice.
3. Drug Administration:
-
Once tumors reach a palpable size (for subcutaneous models) or on a predetermined schedule (for orthotopic models), mice are randomized into treatment groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide.
-
Drugs are administered via an appropriate route (e.g., oral gavage for temozolomide, intraperitoneal injection for this compound) according to a specified dosing schedule.
4. Tumor Growth Measurement and Survival Analysis:
-
For subcutaneous models, tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
The study continues until tumors in the control group reach a predetermined size or until mice show signs of morbidity, at which point they are euthanized. Survival data is recorded and analyzed.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of synergistic action between this compound and Temozolomide.
Caption: General experimental workflow for validating synergistic drug effects.
Conclusion
The combination of this compound and temozolomide represents a highly promising therapeutic strategy for glioblastoma. The preclinical data, particularly the observation of complete tumor regression in xenograft models, underscores its potent synergistic activity.[2] While direct quantitative comparisons with other combination therapies are limited by the availability of public data for this compound, the qualitative results position it as a potentially superior approach. Further investigation is warranted to translate these compelling preclinical findings into clinical applications for the benefit of patients with this devastating disease. This guide provides a foundational understanding for researchers and drug developers to build upon as more data on this and other novel combination therapies become available.
References
- 1. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Afatinib and Temozolomide combination inhibits tumorigenesis by targeting EGFRvIII-cMet signaling in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimotuzumab enhances temozolomide‐induced growth suppression of glioma cells expressing mutant EGFR in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 5-NIdR Alone and in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the non-natural nucleoside 5-nitroindolyl-2'-deoxyriboside (5-NIdR) as a standalone agent and in combination with the alkylating agent temozolomide (TMZ). The data presented is compiled from preclinical studies on brain cancer models, offering insights into the potential of this combination therapy.
Introduction
Temozolomide is a standard chemotherapeutic agent for treating brain tumors, such as glioblastoma. Its mechanism involves inducing DNA damage, leading to cancer cell death. However, resistance to TMZ is a significant clinical challenge. The novel nucleoside analog, this compound, has been investigated as a potential enhancer of TMZ's efficacy. This guide summarizes the experimental data on the cytotoxic effects of this compound, both alone and in synergy with temozolomide.
Data Presentation
In Vitro Cytotoxicity: A Comparative Summary
The following tables summarize the cytotoxic effects of this compound and temozolomide on glioblastoma cell lines, primarily focusing on the U87MG cell line.
| Treatment Group | Cell Line | Assay | Endpoint | Result | Citation |
| This compound Alone | Brain Cancer Cells | Cell Viability | Potency | Weak potency against brain cancer cells. | |
| Temozolomide Alone | U87MG | MTT Assay | IC50 (48h) | 88.42 µg/mL | [1] |
| Temozolomide Alone | U87MG | MTT Assay | IC50 (72h) | Median: 230.0 µM (Range: 34.1–650.0 µM) | [2] |
| This compound + Temozolomide | Brain Cancer Cells | Cell Viability | Effect | Synergistic anti-cancer effects. |
In Vivo Efficacy: Xenograft Mouse Model of Brain Cancer
Animal studies using xenograft mice provide crucial evidence for the in vivo efficacy of the drug combination.
| Treatment Group | Tumor Model | Outcome | Citation |
| Vehicle Control | Xenograft Mice | Unaffected tumor growth. | [3] |
| This compound Alone | Xenograft Mice | Did not affect the rate of tumor growth compared to vehicle control. | [3] |
| Temozolomide Alone | Xenograft Mice | Slowed the rate of tumor growth by 2-fold. | [3] |
| This compound + Temozolomide | Xenograft Mice | Caused complete tumor regression within two weeks of treatment. | [3] |
Cellular Mechanisms of Action
The combination of this compound and temozolomide elicits a potent anti-cancer effect through a multi-step mechanism.
| Cellular Process | This compound Alone | Temozolomide Alone | This compound + Temozolomide | Citation |
| Apoptosis | - | Induces apoptosis. | Significantly higher levels of apoptosis compared to either agent alone. | [3] |
| Cell Cycle | - | - | Accumulation of cancer cells at the S-phase before undergoing apoptosis. | [3] |
| DNA Damage | - | Causes DNA damage (alkylating agent). | Significantly higher levels of single- and double-strand DNA breaks compared to individual agents. | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate U87MG cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell adherence.[4]
-
Drug Treatment: Treat the cells with varying concentrations of this compound, temozolomide, or the combination of both. A vehicle-only control group should be included.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1][2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 or LD50 values from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with this compound, temozolomide, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of anti-cancer agents in a mouse model.
-
Cell Implantation: Subcutaneously or intracranially inject a suspension of U87MG human glioblastoma cells into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable or measurable size.
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, temozolomide alone, and the combination of this compound and temozolomide.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Survival analysis can also be performed.
Visualizations
Signaling Pathway of this compound and Temozolomide Combination Therapy
Caption: Mechanism of synergistic cytotoxicity.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow.
Logical Relationship of In Vivo Study Outcomes
Caption: In vivo study outcome comparison.
References
- 1. Nitric Oxide Prevents Glioblastoma Stem Cells’ Expansion and Induces Temozolomide Sensitization [mdpi.com]
- 2. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Mechanism of action by which this compound acts as a therapeutic agent agains" by Seol Kim and Jung-Suk Choi [engagedscholarship.csuohio.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validating 5-NIdR's S-Phase Arrest Mechanism: A Comparative Guide to Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 5-NIdR's performance with alternative cell cycle inhibitors, supported by experimental data.
The novel nucleoside analog, 5-Nitroindolyl-2'-deoxyriboside (this compound), has emerged as a promising agent in cancer therapy, particularly in potentiating the effects of the DNA alkylating agent temozolomide (TMZ) in glioblastoma. The primary mechanism of this synergistic interaction lies in the targeted induction of S-phase cell cycle arrest, a consequence of this compound's ability to inhibit translesion DNA synthesis. This guide provides a comprehensive validation of this mechanism through a comparative analysis of cell cycle data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Data Presentation: Comparative Cell Cycle Analysis
The efficacy of this compound, both alone and in combination with temozolomide, is best understood by quantifying its impact on cell cycle distribution. The following tables summarize the available quantitative data from flow cytometry-based cell cycle analysis. For a comprehensive comparison, data for alternative agents that induce cell cycle arrest at different phases (G1 and S/G2) are also presented.
Table 1: Cell Cycle Distribution in U87 Glioblastoma Cells Treated with Temozolomide
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Untreated Control | 76.27 | 22.15 | 1.58 | [1] |
| Temozolomide | 30.37 | 21.39 | 48.24 | [1] |
Table 2: Comparative Cell Cycle Distribution with Alternative Agents
| Agent | Cell Line | Treatment Conditions | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| 5'-Nitro-indirubinoxime (5'-NIO) | Salivary Gland Adenocarcinoma | Varies | Induces G1 arrest | - | - | [2] |
| Topotecan | MCF-7 | 1 µM for 1h, analyzed 17h later | 28.6 | 32.5 | 38.8 | [3] |
| Hydroxyurea | MCF-7 | 2 mM, analyzed 12h after removal | 58 | 28 | - | [4] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings.
Cell Cycle Analysis of Adherent Glioblastoma Cells via Propidium Iodide Staining and Flow Cytometry
This protocol is adapted for the analysis of adherent cancer cells, such as the U87 glioblastoma cell line.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed U87 glioblastoma cells in 6-well plates and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat cells with this compound, temozolomide, the combination of both, or the vehicle control for the desired time period.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Mandatory Visualization
Signaling Pathway of this compound and Temozolomide-Induced S-Phase Arrest
The synergistic effect of this compound and temozolomide culminates in S-phase arrest through the activation of the DNA damage response pathway. Temozolomide induces DNA lesions, which, when encountered by the replication machinery, stall the replication forks. This compound, by inhibiting translesion synthesis, prevents the bypass of these lesions, thus prolonging the replication fork stalling. This triggers the ATR-Chk1 signaling cascade, leading to the inhibition of cell cycle progression and ultimately apoptosis.
Caption: Signaling pathway of this compound and Temozolomide induced S-phase arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in the validation of a compound's effect on the cell cycle using flow cytometry.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The available evidence strongly supports the mechanism of this compound as an inhibitor of translesion DNA synthesis, leading to a synergistic S-phase arrest and subsequent apoptosis when combined with DNA damaging agents like temozolomide. While direct quantitative cell cycle data for the combination treatment remains to be fully elucidated in publicly accessible literature, the qualitative descriptions of a pronounced S-phase accumulation are consistent with its proposed mechanism. The comparative data from alternative cell cycle inhibitors highlight the distinct mechanistic action of this compound. Further quantitative studies are warranted to precisely delineate the dose- and time-dependent effects of the this compound and temozolomide combination on cell cycle kinetics, which will be invaluable for optimizing its therapeutic application.
References
- 1. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of translesion DNA syn... preview & related info | Mendeley [mendeley.com]
- 4. portlandpress.com [portlandpress.com]
Assessing the In Vivo Efficacy and Toxicity of 5-NIdR in Xenograft Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, this guide provides an objective comparison of the in vivo efficacy and toxicity of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a promising artificial nucleoside, against alternative treatments in xenograft models. This analysis is based on available preclinical data, with a focus on its application in glioblastoma.
Executive Summary
This compound has demonstrated remarkable synergistic efficacy when combined with the standard-of-care alkylating agent temozolomide (TMZ) in glioblastoma xenograft models. This combination has been reported to induce complete tumor regression, a significant improvement over the tumor growth delay observed with TMZ alone. While comprehensive quantitative toxicity data for this compound is limited, preliminary studies suggest a favorable safety profile with no overt side effects commonly associated with conventional nucleoside analogs. This guide presents a comparative analysis of this compound's performance against TMZ and other alternative therapies, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Efficacy and Toxicity Comparison
The following tables summarize the available quantitative data for the in vivo efficacy and toxicity of this compound in combination with temozolomide, compared to temozolomide alone and other alternative treatments for glioblastoma in xenograft models.
Table 1: In Vivo Efficacy Comparison in Glioblastoma Xenograft Models
| Treatment | Dosage and Administration | Xenograft Model | Efficacy Outcome | Citation |
| This compound + Temozolomide | This compound: Not specified; Temozolomide: Not specified | Murine glioblastoma | Complete tumor regression | [1] |
| Temozolomide (TMZ) | Not specified | Murine glioblastoma | Delayed tumor growth | [1] |
| Lomustine (CCNU) | Not specified | Human glioblastoma (U87, U251, U343) TMZ-resistant cells | Significantly prolonged survival in mice with TMZ-resistant tumors | [2] |
| Bevacizumab + Temozolomide | Not specified | Human glioblastoma (orthotopic) | Increased survival of glioma-bearing mice compared to single agents | [3] |
Table 2: In Vivo Toxicity Comparison
| Treatment | Animal Model | Observed Toxicity | Citation |
| This compound | Mice | High doses did not produce side effects commonly seen with conventional nucleoside analogs. Exploratory toxicology investigations showed a favorable profile. (Specific quantitative data not available) | [1] |
| Temozolomide (TMZ) | Mice | Myelosuppression (thrombocytopenia, neutropenia), gastrointestinal toxicity, weight loss. | [1] |
| Lomustine (CCNU) | Mice | Hematological toxicity (thrombocytopenia). | [4] |
| Bevacizumab | Mice | Generally well-tolerated in preclinical studies, with low toxicity due to specificity for tumor vasculature. | [5] |
Note: The lack of specific quantitative toxicity data for this compound (e.g., percentage of body weight change, specific organ toxicity markers) is a current limitation in the publicly available literature and represents a key area for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for establishing xenograft models and assessing in vivo efficacy and toxicity.
Protocol 1: Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a clinically relevant orthotopic glioblastoma xenograft model in mice.
1. Cell Culture:
-
Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Animals are housed in a sterile environment with ad libitum access to food and water.
3. Intracranial Cell Implantation:
-
Mice are anesthetized using an appropriate anesthetic agent.
-
The scalp is sterilized, and a small incision is made to expose the skull.
-
A burr hole is drilled at specific stereotactic coordinates corresponding to the desired brain region (e.g., striatum).
-
A suspension of glioblastoma cells (typically 1 x 10^5 cells in 2-5 µL of sterile PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.
4. Tumor Growth Monitoring:
-
Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).
-
Animal well-being is monitored daily, including body weight, activity levels, and neurological signs.
5. Treatment Administration:
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
Drugs (e.g., this compound, temozolomide) are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dosages and schedules.
6. Efficacy and Toxicity Assessment:
-
Efficacy: Tumor volume is measured at regular intervals. Survival is monitored, and the median survival time is calculated. At the end of the study, tumors can be excised, weighed, and processed for histological analysis.
-
Toxicity: Animal body weight is recorded regularly. Blood samples can be collected for complete blood count and serum chemistry analysis. Major organs are collected at necropsy for histopathological examination to assess for any treatment-related toxicities.[6][7]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Temozolomide.
Caption: Proposed mechanism of this compound action.
Caption: Mechanism of Temozolomide-induced cell death.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the in vivo efficacy and toxicity of a novel therapeutic agent in a xenograft model.
Caption: General workflow for in vivo xenograft studies.
References
- 1. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining bevacizumab with temozolomide increases the antitumor efficacy of temozolomide in a human glioblastoma orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and efficacy of lomustine and bevacizumab in recurrent glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling Duplex Stability: A Comparative Analysis of 5-NIdR and Other Nucleoside Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of modified oligonucleotides, understanding the stability of DNA duplexes containing nucleoside analogs is paramount. This guide provides a comprehensive comparative study of the duplex-stabilizing properties of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a prominent universal base analog, against other commonly used analogs. By presenting key experimental data, detailed protocols, and visual representations of underlying principles, this document aims to facilitate informed decisions in the design and application of modified nucleic acids.
The quest for synthetic nucleoside analogs that can function as "universal" bases—pairing indiscriminately with any of the four canonical DNA bases (A, T, C, and G)—or modulate duplex stability for therapeutic and diagnostic purposes is a long-standing endeavor in molecular biology and medicinal chemistry. Among the frontrunners, this compound has garnered significant attention due to its unique mechanism of action. Unlike natural bases that rely on hydrogen bonding for specific pairing, this compound, a non-hydrogen bonding analog, stabilizes the DNA duplex primarily through enhanced base stacking interactions.[1][2] This property makes it a valuable tool in applications requiring degenerate probes and primers.
This guide delves into a comparative analysis of this compound's performance against other notable analogs, such as 3-nitropyrrole and deoxyinosine, by examining their impact on the thermal stability of DNA duplexes, a critical measure of their stabilizing or destabilizing effects.
Quantitative Comparison of Duplex Stability
The melting temperature (Tm) of a DNA duplex, the temperature at which half of the duplex dissociates into single strands, serves as a key metric for its thermal stability. The change in melting temperature (ΔTm) upon the incorporation of a nucleoside analog relative to an unmodified duplex provides a direct measure of the analog's effect on duplex stability. A higher Tm indicates greater stability, while a lower Tm signifies destabilization.
The following tables summarize experimental data from various studies, comparing the thermal stability of DNA duplexes containing this compound and other analogs. It is important to note that direct comparison of absolute Tm values across different studies can be challenging due to variations in oligonucleotide sequence, buffer conditions, and concentration. Therefore, the data is presented to highlight the relative performance of these analogs.
Table 1: Thermal Stability (Tm) of Duplexes Containing Universal Base Analogs
| Universal Base | Opposing Base (Y) | Oligonucleotide Context | Tm (°C) | ΔTm (°C) vs. A-T pair | Reference |
| This compound (X) | A | 5'-d(CGCXAATTYGCG)-3' | 46.5 | - | [1] |
| C | 5'-d(CGCXAATTYGCG)-3' | 41.5 | - | [1] | |
| G | 5'-d(CGCXAATTYGCG)-3' | 35.0 | - | [1] | |
| T | 5'-d(CGCXAATTYGCG)-3' | 43.0 | - | [1] | |
| 3-Nitropyrrole (X) | A | 5'-d(CGCXAATTYGCG)-3' | 33.0 | - | [1] |
| C | 5'-d(CGCXAATTYGCG)-3' | 33.0 | - | [1] | |
| G | 5'-d(CGCXAATTYGCG)-3' | 28.0 | - | [1] | |
| T | 5'-d(CGCXAATTYGCG)-3' | 32.5 | - | [1] | |
| Deoxyinosine (I) | C | d(GGGAAINTTCCC) | - | Most Stable Pairing | [3][4] |
| A | d(GGGAAINTTCCC) | - | Second Most Stable | [3][4] | |
| T or G | d(GGGAAINTTCCC) | - | Least Stable | [3][4] |
Note: ΔTm values are relative to the unmodified duplex where applicable. Negative values indicate destabilization. The stability of deoxyinosine pairings is presented as a relative trend as specific ΔTm values can vary significantly with sequence context.
From the data, it is evident that this compound generally leads to more stable duplexes compared to 3-nitropyrrole.[1][2] While deoxyinosine shows a preference for pairing with cytosine, this compound exhibits a more indiscriminate binding profile, a desirable characteristic for a universal base.[3][5]
Table 2: Thermodynamic Stability (-ΔG°37) of Duplexes with Universal Bases
| Universal Base | Opposing Base (Y) | -ΔG°37 (kcal/mol) | Reference |
| This compound (X) | A | 8.5 | [1] |
| C | 7.8 | [1] | |
| G | 7.7 | [1] | |
| T | 8.0 | [1] | |
| 3-Nitropyrrole (X) | A | 6.5 | [1] |
| C | 6.4 | [1] | |
| G | 6.1 | [1] | |
| T | 6.5 | [1] |
Thermodynamic data corresponding to the Tm values in Table 1, indicating the free energy of duplex formation at 37°C.
The Gibbs free energy change (ΔG°) provides a more complete picture of duplex stability. The data in Table 2 further supports the observation that this compound contributes more favorably to the overall stability of the DNA duplex than 3-nitropyrrole, as indicated by the more negative ΔG° values.[1]
Experimental Protocols
Accurate and reproducible measurement of duplex stability is crucial for the comparative analysis of nucleoside analogs. The most common method for determining the melting temperature (Tm) of oligonucleotides is thermal melting analysis using a UV-Vis spectrophotometer.
Protocol: Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes
1. Oligonucleotide Preparation:
-
Synthesize oligonucleotides with and without the desired nucleoside analog modifications using standard phosphoramidite chemistry.
-
Purify all oligonucleotides, for example, by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantify the concentration of each oligonucleotide strand by measuring the UV absorbance at 260 nm.
2. Duplex Formation (Annealing):
-
Prepare solutions containing equimolar concentrations of the complementary oligonucleotide strands in a suitable melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).[1]
-
Heat the solutions to 90°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Slowly cool the solutions to room temperature (e.g., over several hours) to allow for the formation of duplexes.
3. Tm Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller for precise temperature control.
-
Place the annealed duplex solutions in quartz cuvettes with a defined path length (e.g., 1 cm).
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C).[1]
-
Record absorbance readings at regular intervals (e.g., every 0.5 or 1°C).
4. Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the maximum of the first derivative of the melting curve (d(Absorbance)/dT).[6]
-
Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from analyzing melting curves at different oligonucleotide concentrations using van't Hoff plots (1/Tm vs. ln(Ct)), where Ct is the total oligonucleotide concentration.[7]
Visualizing the Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
Caption: Interaction mechanisms of natural bases vs. This compound.
Caption: A generalized workflow for determining melting temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Studies on nucleic acid interactions. I. Stabilities of mini-duplexes (dG2A4XA4G2-dC2T4YT4C2) and self-complementary d(GGGAAXYTTCCC) containing deoxyinosine and other mismatched bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Base pairing involving deoxyinosine: implications for probe design. | Semantic Scholar [semanticscholar.org]
- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 7. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
5-NITP: A Potent Chain Terminator for Targeted Cancer Therapy
A Comparative Analysis of 5-nitroindolyl-2'-deoxyribonucleoside triphosphate (5-NITP) and its Analogs Against Conventional Chain Terminators
For researchers, scientists, and professionals in drug development, the quest for more selective and effective cancer therapies is a perpetual endeavor. Chain-terminating nucleotide analogs have long been a cornerstone of antiviral and anticancer treatments. This guide provides a comparative overview of 5-nitroindolyl-2'-deoxynucleoside triphosphate (5-NITP) and its derivatives, highlighting their unique properties as chain terminators, particularly in the context of acute lymphoblastic leukemia (ALL). We will delve into the experimental data supporting their mechanism of action, compare their efficacy to traditional dideoxynucleoside triphosphates (ddNTPs), and provide detailed experimental protocols for their validation.
Executive Summary
5-NITP and its analog, 3-ethynyl-5-nitroindolyl-2'-deoxynucleoside triphosphate (3-Eth-5-NITP), have emerged as potent chain-terminating agents with a novel mechanism of selectivity. Unlike broadly acting ddNTPs, these non-natural nucleotides exhibit preferential incorporation by terminal deoxynucleotidyl transferase (TdT), an enzyme overexpressed in approximately 90% of ALL cases. This targeted action leads to significant cytostatic and cytotoxic effects in TdT-positive leukemia cells, offering a promising avenue for selective cancer therapy. While direct comparative kinetic data with ddNTPs is still emerging, the biological evidence for the potent anti-leukemia activity of 5-NITP analogs is compelling.
Data Presentation: Performance Comparison
The efficacy of 5-NITP and its derivatives is best illustrated by the cytotoxic effects of their corresponding nucleosides, 5-nitroindolyl-2'-deoxyriboside (5-NIdR) and 3-ethynyl-5-nitroindolyl-2'-deoxyriboside (3-Eth-5-NIdR), on leukemia cell lines.
| Cell Line | TdT Status | Compound | IC50 (µg/mL) | LD50 (µg/mL) |
| MOLT-4 | Positive | This compound | 36.4 ± 5.8 | ~100 |
| MOLT-4 | Positive | 3-Eth-5-NIdR | <10 | Not specified |
| Loucy | Negative | This compound | Less Potent | Not specified |
| Loucy | Negative | 3-Eth-5-NIdR | Ineffective at 40 µg/mL | Not specified |
Data sourced from a study on the anti-leukemia activities of this compound and 3-Eth-5-NIdR[1]. The IC50 value represents the concentration at which cell growth is inhibited by 50%, while the LD50 represents the lethal dose for 50% of the cells.
The data clearly indicates that the cytotoxic effects of these compounds are significantly more pronounced in TdT-positive cells, validating TdT as the primary target.[1]
Mechanism of Action: Chain Termination by 5-NITP Analogs
The established mechanism for chain termination, utilized by ddNTPs in Sanger sequencing and various therapeutics, involves the absence of a 3'-hydroxyl group on the sugar moiety. This structural modification prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA chain elongation.
While 5-NITP possesses a standard 2'-deoxyribose with a 3'-OH group, its analog, 3-Eth-5-NITP, demonstrates potent chain-terminating activity, particularly when incorporated by TdT during blunt-end DNA synthesis.[1] Although both 5-NITP and 3-Eth-5-NITP are efficiently used as substrates by TdT, the latter is poorly elongated after incorporation, leading to the termination of DNA synthesis.[1]
Signaling Pathway for TdT-Mediated Apoptosis
The targeted inhibition of TdT by a chain-terminating analog like 3-Eth-5-NITP in TdT-overexpressing leukemia cells is hypothesized to induce apoptosis. The accumulation of terminated DNA fragments can trigger a DNA damage response, leading to programmed cell death.
Caption: TdT-mediated apoptosis pathway initiated by 3-Eth-5-NITP.
Experimental Protocols
DNA Polymerase/TdT Activity Assay with Chain Terminators
This protocol is designed to assess the inhibitory effect of nucleotide analogs on DNA polymerase or TdT activity.
Materials:
-
Purified DNA polymerase or Terminal deoxynucleotidyl Transferase (TdT)
-
Oligonucleotide primer and template (for polymerases) or a single-stranded DNA initiator (for TdT)
-
Deoxynucleoside triphosphates (dNTPs)
-
Chain-terminating nucleotide analog (e.g., 3-Eth-5-NITP, ddNTPs)
-
Reaction buffer (specific to the enzyme)
-
Stop solution (e.g., formamide with EDTA and loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Fluorescent label (e.g., 5'-FAM on the primer) and imaging system
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the enzyme, primer/template or initiator, dNTPs (at a fixed concentration), and varying concentrations of the chain-terminating analog.
-
Initiation: Initiate the reaction by adding the enzyme or dNTPs/analog mix and incubate at the optimal temperature for the enzyme.
-
Time-course Analysis: At specific time points, quench aliquots of the reaction by adding the stop solution.
-
PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Acquisition and Analysis: Visualize the fluorescently labeled DNA fragments using an appropriate imager. Quantify the band intensities corresponding to the full-length product and the terminated fragments. Determine the concentration of the analog that causes 50% inhibition of enzyme activity (IC50). For more detailed kinetic analysis, measure initial reaction velocities at different substrate concentrations to determine Km and kcat.
Cell Viability and Cytotoxicity Assay
This protocol measures the effect of the nucleoside form of the chain terminator on the viability and proliferation of cancer cells.
Materials:
-
Leukemia cell lines (TdT-positive, e.g., MOLT-4, and TdT-negative, e.g., Loucy)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, 3-Eth-5-NIdR) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.
Experimental Workflow for Validating 5-NITP Analogs
Caption: A streamlined workflow for the validation of 5-NITP analogs.
Conclusion
5-NITP and its derivatives, particularly 3-Eth-5-NITP, represent a significant advancement in the development of targeted cancer therapies. Their selective activity against TdT-overexpressing leukemia cells provides a clear advantage over conventional, less specific chain terminators. The robust cytotoxic effects observed in relevant cancer cell lines, coupled with a well-defined mechanism of action, underscore the therapeutic potential of these compounds. Further research focusing on detailed kinetic comparisons with standard ddNTPs and in vivo efficacy studies will be crucial in translating these promising findings into clinical applications for the treatment of acute lymphoblastic leukemia and potentially other TdT-positive malignancies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-NIdR
This document provides critical safety and logistical information for the proper handling and disposal of 5-NIdR (1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole), a compound utilized in drug development and scientific research. The following procedures are based on established best practices for hazardous waste management and data extrapolated from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it possesses hazardous properties similar to related nitro-containing indole and uracil analogs.
Key Safety and Handling Data
Due to the limited availability of specific data for this compound, the following table summarizes key safety and handling information derived from the Safety Data Sheets of closely related compounds, such as 5-Nitroindole and 5-Nitrouracil.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles, and a lab coat. | [1][2] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1][3] |
| Accidental Release Measures | Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. | [1][3][4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [1][3][4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [3][4][6][7] |
Experimental Protocols: Step-by-Step Disposal Procedures
The disposal of this compound waste must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Characterize the Waste: Classify all materials contaminated with this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids or oxidizers.[6] It should be collected in a dedicated, properly labeled hazardous waste container.
2. On-site Neutralization and Decontamination (for trace amounts and contaminated materials):
-
Decontamination of Glassware: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate from these washes must be collected and treated as hazardous waste. After triple-rinsing, the glassware can be disposed of as regular laboratory glass waste.
-
Spill Residues: Small spills, after being contained and collected with spark-proof tools, should be placed in the designated hazardous waste container.[6]
3. Storage Pending Disposal:
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole)".
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure all disposal activities are in full compliance with local, state, and federal regulations for hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 5-NIdR
Essential safety and logistical protocols for the handling and disposal of 5-nitroindolyl-2'-deoxyriboside (5-NIdR), a novel artificial nucleoside for cancer research.
Researchers and drug development professionals working with the artificial nucleoside this compound (5-nitroindolyl-2'-deoxyriboside) must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While described in preclinical studies as not producing the common side effects of conventional nucleoside analogs in animal models, the inherent risks associated with handling any novel chemical, particularly a nitro-containing organic compound, necessitate a cautious and well-documented approach.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE, drawing from general laboratory safety guidelines for handling chemical and biological hazards.[2][3][4]
| PPE Category | Item | Specifications and Use |
| Primary Protection | Disposable Nitrile Gloves | Minimum requirement for handling this compound. Provides incidental exposure protection. Must be changed immediately upon contamination.[2] |
| Double Gloves | A second pair of nitrile gloves worn over the first is recommended to provide additional protection, especially during prolonged handling or when there is a higher risk of splashes.[2] | |
| Laboratory Coat | A buttoned, knee-length lab coat is required to protect skin and personal clothing from potential splashes and spills.[3] | |
| Safety Glasses with Side Shields | Minimum eye protection to shield against flying particles or small splashes.[2] | |
| Secondary Protection (Task-Dependent) | Chemical Splash Goggles | Required when there is a significant risk of splashing, such as during the preparation of stock solutions or transfers of larger volumes.[2] |
| Face Shield | To be worn in conjunction with safety goggles during activities with a high potential for splashing.[3] | |
| Respiratory Protection | An N95 respirator or higher may be necessary if working with powdered this compound outside of a certified chemical fume hood, or if aerosolization is possible.[3] | |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Required at all times within the laboratory to protect against accidental spills.[2][3] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure to this compound. The following diagram and procedural steps outline a safe handling workflow from preparation to post-experiment cleanup.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don Appropriate PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use an analytical balance within the fume hood. Handle the container with care to avoid generating dust.
-
Solubilization: Add the solvent to the powdered this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
-
Experimentation:
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
Handling Solutions: When using solutions of this compound, take care to avoid splashes and aerosol generation. Use appropriate containment for cell culture or other experimental systems.
-
-
Cleanup:
-
Decontamination: After each use, thoroughly decontaminate the work area, including the fume hood surface and any equipment used, with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste as hazardous. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a nitro-containing aromatic compound and a nucleoside analog, this compound waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Unused or expired solid this compound must be disposed of in its original or a clearly labeled, sealed container as hazardous chemical waste. |
| Contaminated Labware (Solid) | Items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated, labeled hazardous waste bag or container. |
| Liquid Waste | Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Decontamination Waste | Absorbent materials used for cleaning spills and decontaminating surfaces should be disposed of as solid hazardous waste. |
Waste Management Workflow:
Important Considerations:
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. The Environmental Health and Safety (EHS) office is the primary resource for these procedures.
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name ("5-nitroindolyl-2'-deoxyriboside"), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
By adhering to these safety and disposal protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
